molecular formula C12H15NO B8469743 2-Phenyl-4-isopropyl-2-oxazoline

2-Phenyl-4-isopropyl-2-oxazoline

Cat. No.: B8469743
M. Wt: 189.25 g/mol
InChI Key: QPADYYUBHQRRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-isopropyl-2-oxazoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-4-isopropyl-2-oxazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-isopropyl-2-oxazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

QPADYYUBHQRRIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Phenyl-4-Isopropyl-2-Oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-phenyl-4-isopropyl-2-oxazoline is a foundational workflow in asymmetric catalysis. This molecule serves as the critical monomeric unit for Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands, which are ubiquitous in enantioselective copper, zinc, and magnesium catalysis.

This guide details two distinct synthetic architectures:

  • The Nitrile Route (Witte-Seeliger): A catalytic, one-pot condensation ideal for bulk synthesis.

  • The Amide-Activation Route: A stepwise cyclization offering superior control over purification and stereochemical integrity at the research scale.

Retrosynthetic Analysis & Mechanistic Logic

The structural integrity of the 4-isopropyl-2-oxazoline ring hinges on the efficient dehydration of a β-hydroxy amide intermediate, derived ultimately from L-Valinol (derived from the chiral pool, L-Valine).

Mechanistic Diagram: Retrosynthesis

The following diagram illustrates the logical disconnection of the target molecule into its constituent building blocks.

Retrosynthesis cluster_sources Chiral Pool & Aryl Source target 2-Phenyl-4-isopropyl-2-oxazoline (Target) inter N-(1-hydroxy-3-methylbutan-2-yl)benzamide (Intermediate) target->inter Dehydration (Cyclization) valinol L-Valinol (Chiral Source) inter->valinol Amidation phenyl Benzonitrile OR Benzoyl Chloride inter->phenyl Coupling

Caption: Retrosynthetic disconnection showing the derivation from L-Valinol and Benzoic acid derivatives.

Pathway A: Zinc-Catalyzed Nitrile Condensation (Witte-Seeliger Protocol)

This pathway utilizes the Witte-Seeliger reaction , modified by Bolm , to generate the oxazoline ring in a single step. It relies on the coordination of the nitrile to a Lewis acid (ZnCl₂), activating the carbon for nucleophilic attack by the amino alcohol.

Mechanistic Insight

The reaction is driven by the evolution of ammonia (


). The high temperature (

) and anhydrous conditions are critical to prevent the hydrolysis of the intermediate amidine species back to the amide.
Protocol A: Experimental Workflow

Reagents:

  • Benzonitrile (1.0 equiv)

  • (S)-Valinol (1.2 equiv)

  • Zinc Chloride (ZnCl₂, anhydrous, 0.05 - 0.1 equiv)

  • Solvent: Chlorobenzene (PhCl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas outlet (to trap

    
    ).
    
  • Charging: Under Argon flow, charge the flask with anhydrous ZnCl₂ (catalytic), Benzonitrile, and (S)-Valinol.

  • Solvation: Add Chlorobenzene. The concentration should be high (~1.0 M) to favor bimolecular kinetics.

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 24–48 hours.
    
    • Checkpoint: Monitor ammonia evolution using damp pH paper at the outlet. Reaction is complete when evolution ceases.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM). Wash with water to remove zinc salts.

  • Purification: The crude oil is often pure enough for ligand synthesis. If necessary, purify via vacuum distillation (bp ~115°C @ 1 mmHg) or flash chromatography (EtOAc/Hexanes).

NitrilePathway Step1 Coordination: Ph-CN + ZnCl2 Step2 Nucleophilic Attack: (S)-Valinol Addition Step1->Step2 Activation Step3 Elimination: - NH3 (Gas) Step2->Step3 Cyclization Step4 Product: Oxazoline Ring Step3->Step4 Reflux (PhCl)

Caption: The ZnCl₂-catalyzed condensation pathway involving ammonia elimination.

Pathway B: Two-Step Amidation & Activation (Mesyl Chloride Route)

For applications requiring high enantiomeric excess (>99% ee) or when using sensitive substrates, the two-step route is preferred. It separates the amide bond formation from the ring closure, avoiding the harsh thermal conditions of the nitrile route.

Mechanistic Insight

The critical step is the activation of the primary alcohol of the intermediate amide. Using Methanesulfonyl chloride (MsCl) converts the hydroxyl group into a mesylate (good leaving group). The amide oxygen then performs an intramolecular


-like attack on the primary carbon.
  • Stereochemistry Note: Since the cyclization occurs at the primary carbon (achiral), the stereocenter at the isopropyl position (derived from Valine) is preserved without risk of racemization.

Protocol B: Experimental Workflow

Phase 1: Amide Formation

  • Dissolve (S)-Valinol (1.0 equiv) and Triethylamine (

    
    , 1.2 equiv) in dry DCM at 
    
    
    
    .
  • Add Benzoyl Chloride (1.0 equiv) dropwise.

  • Stir at RT for 4 hours. Quench with

    
    , extract, and concentrate to yield N-(1-hydroxy-3-methylbutan-2-yl)benzamide.
    

Phase 2: Cyclization (MsCl Method)

  • Activation: Dissolve the amide intermediate in dry DCM (0.2 M) containing

    
     (2.5 equiv).
    
  • Mesylation: Cool to

    
    . Add MsCl (1.1 equiv) dropwise. Stir for 1 hour.
    
  • Ring Closure: Allow the mixture to warm to room temperature. The internal nucleophilic attack often happens spontaneously or upon mild heating (

    
    ).
    
    • Alternative: If the ring does not close, treat the mesylate intermediate with mild base (NaOH/MeOH).

  • Purification: Silica gel chromatography (typically 10-20% EtOAc in Hexanes).

Comparative Analysis & Data Summary

The following table contrasts the two methodologies to assist in process selection.

FeaturePathway A: Nitrile (ZnCl₂)Pathway B: Two-Step (MsCl)
Atom Economy High (Byproduct:

)
Moderate (Byproducts:

, MsOH)
Thermal Stress High (

)
Low (

to

)
Scalability Excellent (Industrial preferred)Good (Lab scale preferred)
Enantiopurity Risk Low (if anhydrous); High T can cause trace racemizationNegligible (Stereocenter is remote from reaction site)
Typical Yield 60–85%75–90% (over 2 steps)
Cost Low (Cheap reagents)Moderate (MsCl, extra solvent)

Characterization Criteria

Successful synthesis must be validated against the following spectroscopic standards.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C2-Phenyl: Multiplet at

      
       7.9–7.3 ppm.
      
    • C4-H (Chiral center): Distinctive multiplet/dd at

      
       4.1–4.2 ppm.
      
    • C5-H2 (Ring methylene): Two multiplets at

      
       4.4–4.5 ppm and 
      
      
      
      3.9–4.0 ppm (diastereotopic protons).
    • Isopropyl Group: Multiplet at

      
       1.7–1.9 ppm (CH) and two doublets at 
      
      
      
      0.9–1.0 ppm (
      
      
      ).
  • IR Spectroscopy:

    • Strong absorption at 1630–1640 cm⁻¹ (C=N stretch of the oxazoline ring). Absence of N-H (

      
      ) and C=O amide (
      
      
      
      ) peaks.
  • Optical Rotation:

    • 
       should be compared to literature values (typically negative for S-isomer in 
      
      
      
      ) to confirm absolute configuration.

References

  • Witte, H., & Seeliger, W. (1974).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.

  • Bolm, C., et al. (1991).[1] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Chemische Berichte.

  • Evans, D. A., et al. (1993).

    
    -Symmetric cationic copper(II) complexes as chiral Lewis acids. Journal of the American Chemical Society. 
    
  • Garg, N. K., & Sarpong, R. (2002). Pseudo-halides in the synthesis of oxazolines. Organic Letters. (General reference for MsCl cyclization mechanics).

Sources

Technical Deep Dive: The Meyers 2-Oxazoline Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 2-Oxazoline Chiral Auxiliaries Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From "Hidden" Chirality to Quaternary Carbon Control

Executive Summary

Before the ubiquity of Evans oxazolidinones or Myers pseudoephedrine amides, the Meyers 2-oxazoline stood as the first general, non-enzymatic method for the asymmetric alkylation of acyclic carbon frameworks. Developed by Albert I. Meyers in the early 1970s, this technology utilized a C2-symmetric (or pseudo-C2) heterocyclic scaffold to mask carboxylic acids, allowing for high-precision asymmetric induction (70–95% ee) via lithiated azaenolates.

This guide analyzes the mechanistic evolution of the oxazoline auxiliary, its pivot to bicyclic lactams for quaternary center construction, and its enduring legacy in modern total synthesis.

Historical Genesis: The Masked Enolate

In the late 1960s, the field of asymmetric synthesis was dominated by chiral pool manipulations and enzymatic resolutions. The concept of a "chiral auxiliary"—a temporary scaffold to direct stereochemistry—was nascent.

A.I. Meyers initially investigated chiral imines but faced issues with hydrolysis and stability. He pivoted to the 2-oxazoline ring system (dihydro-1,3-oxazole), reasoning that the rigid five-membered ring would offer superior conformational locking compared to acyclic imines.

  • 1974 Seminal Breakthrough: Meyers published the alkylation of chiral 2-oxazolines to synthesize

    
    -alkylalkanoic acids with predictable stereochemistry (J. Am. Chem. Soc. 1974).[1][2]
    
  • The Innovation: Unlike previous methods, the oxazoline served a dual function: it protected the carbonyl group from nucleophilic attack while activating the

    
    -protons for lithiation.
    

Mechanistic Principles: The Chelation Model

The success of the Meyers auxiliary relies on the formation of a rigid, lithiated intermediate known as the Z-azaenolate .

The Lithiation Event

When a 2-alkyl-2-oxazoline is treated with a strong base (LDA or


-BuLi) at -78°C, deprotonation occurs at the 

-carbon. The lithium atom does not simply float; it is tightly chelated by the oxazoline nitrogen.
Stereochemical Control

The chirality of the auxiliary (derived from an amino alcohol like valinol or phenylglycinol) forces the lithium azaenolate into a specific geometry.

  • Z-Azaenolate Formation: The metal coordinates to the nitrogen, forcing the exocyclic double bond into a

    
    -configuration to minimize steric strain.
    
  • Facial Bias: The bulky substituent on the oxazoline ring (e.g., a phenyl or isopropyl group at C4) blocks one face of the planar azaenolate.

  • Electrophilic Attack: The electrophile (R-X) approaches from the "bottom" (unhindered) face, opposite the C4 substituent.

Visualization: The Transition State

The following diagram illustrates the lithiation and subsequent facial selectivity.

MeyersMechanism cluster_legend Stereocontrol Mechanism Oxazoline Chiral 2-Oxazoline (Precursor) Azaenolate Z-Azaenolate (Lithium Chelate) Oxazoline->Azaenolate Deprotonation Base LDA / n-BuLi (-78°C) Base->Azaenolate TS Transition State (Bottom Face Attack) Azaenolate->TS + Electrophile (R-X) Product Alkylated Oxazoline (Single Diastereomer) TS->Product C-C Bond Formation Desc 1. Li coordinates to Nitrogen 2. C4-Substituent blocks Top Face 3. Electrophile attacks from Bottom

Caption: The Meyers alkylation pathway showing the critical Z-azaenolate intermediate where Lithium chelation locks the conformation.[3]

Core Experimental Protocol

Note: This protocol is a generalized composite based on Meyers' standard procedures (e.g., JACS 1976, 98, 567).[4]

Phase 1: Synthesis of the Auxiliary

Reagents: Amino alcohol (e.g., (S)-Valinol), Nitrile (R-CN) or Imidate, ZnCl


 (catalyst).
  • Condensation: Reflux the chiral amino alcohol with the appropriate nitrile in chlorobenzene with catalytic ZnCl

    
    .
    
  • Workup: The reaction releases ammonia. The product is distilled or crystallized.[1]

    • Checkpoint: Verify cyclization via IR (appearance of C=N stretch ~1660 cm

      
      ).
      
Phase 2: Asymmetric Alkylation

Reagents: LDA (1.1 equiv), THF, Alkyl Halide (R'-X).

  • Deprotonation: Cool a solution of the oxazoline in dry THF to -78°C. Add LDA slowly. Stir for 30-60 mins. The solution typically turns yellow/orange, indicating azaenolate formation.

  • Addition: Add the alkyl halide (dissolved in THF) dropwise.

  • Aging: Allow the mixture to warm slowly to -20°C or 0°C depending on the reactivity of R-X.

  • Quench: Pour into saturated NH

    
    Cl.
    
Phase 3: Hydrolysis (Cleavage)

Reagents: 2-3N H


SO

or HCl.
  • Ring Opening: Reflux the alkylated oxazoline in aqueous acid. This cleaves the amide bond and hydrolyzes the ester.

  • Recovery: The chiral amino alcohol is recovered as a salt (which can be recycled), and the chiral acid is extracted into ether.

Evolution: The Bicyclic Lactam Breakthrough

While simple oxazolines were effective for tertiary centers, they struggled with quaternary carbon formation due to steric hindrance at the lithiation site.

To solve this, Meyers developed the Bicyclic Lactam (e.g., derived from valinol and levulinic acid).

  • Structure: A fused 5,5- or 6,5-ring system.

  • Advantage: The rigid bicyclic framework forces the enolate into an even more strictly defined geometry.

  • Application: This became the "Gold Standard" for synthesizing quaternary carbons in alkaloids (e.g., Aspidosperma alkaloids) and is still used today where other auxiliaries fail.

Data Presentation: Comparative Enantioselectivity

The following table summarizes the evolution of enantiomeric excess (% ee) obtained using different iterations of the Meyers auxiliary compared to later technologies.

Auxiliary SystemSubstrateTarget Product% ee (Typical)Notes
Simple Oxazoline (Ph) Propionic Acid2-Methyl-3-phenylpropionic acid70 - 85%Early generation; moderate face blocking.
Simple Oxazoline (t-Bu) Propionic Acid2-Methyl-3-phenylpropionic acid90 - 95%Improved sterics with tert-butyl group.
Bicyclic Lactam Keto-acidQuaternary Cycloalkenone> 98% Rigid scaffold; access to quaternary centers.
Evans OxazolidinonePropionate

-Methyl Acid
> 99%Superior for standard aldol/alkylation.
Myers PseudoephedrinePropionamide

-Methyl Acid
> 99%Easier handling; highly crystalline products.

Comparative Analysis & Legacy

The Meyers oxazoline is often compared to the Evans oxazolidinone. While Evans chemistry became more popular for general use due to ease of cleavage (peroxide vs. strong acid) and crystallinity, the Meyers chemistry occupies a distinct niche.

Comparison Workflow

AuxComparison Start Target: Chiral Alpha-Carbon Decision Is the center Quaternary? Start->Decision QuatYes Yes Decision->QuatYes High Sterics QuatNo No (Tertiary) Decision->QuatNo MeyersBicyclic Meyers Bicyclic Lactam (Preferred Route) QuatYes->MeyersBicyclic AcidSensitive Is product acid-sensitive? QuatNo->AcidSensitive SensYes Yes AcidSensitive->SensYes SensNo No AcidSensitive->SensNo Evans Evans Oxazolidinone (Mild Cleavage) SensYes->Evans MeyersOx Meyers Oxazoline (Robust, Hard Cleavage) SensNo->MeyersOx

Caption: Decision tree for selecting between Meyers and Evans auxiliaries based on target structural complexity.

Why it still matters:
  • Quaternary Centers: The bicyclic lactam remains one of the most reliable methods for generating all-carbon quaternary centers, a notoriously difficult task in organic synthesis.

  • Resilience: Oxazolines are stable to Grignard reagents and LiAlH

    
    , allowing them to serve as protecting groups  that survive transformations that would destroy an oxazolidinone or ester.
    

References

  • Meyers, A. I. , Knaus, G., & Kamata, K. (1974). Asymmetric synthesis of 2-methylalkanoic acids from a chiral oxazoline. Journal of the American Chemical Society, 96(20), 6508–6510. Link

  • Meyers, A. I. , & Mihelich, E. D. (1976).[2] The Synthetic Utility of 2-Oxazolines.[2][5][6] Angewandte Chemie International Edition, 15(5), 270–281. Link

  • Meyers, A. I. , & Brengel, G. P. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, (1), 1–8. Link

  • Gant, T. G. , & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. Link

  • Evans, D. A. , Bartroli, J., & Shih, T. L. (1981).[4] Enantioselective aldol condensations.[7] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

Sources

Technical Guide: Stereochemistry of 2-Phenyl-4-isopropyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereochemical and synthetic principles of 2-Phenyl-4-isopropyl-2-oxazoline , a fundamental chiral scaffold in asymmetric catalysis.

Executive Summary

2-Phenyl-4-isopropyl-2-oxazoline is a privileged chiral heterocycle derived from the amino acid L-valine. It serves as the directing "warhead" in some of the most successful ligand classes in modern organic synthesis, including Bis(oxazolines) (BOX) and Phosphinooxazolines (PHOX) . Its utility stems from the bulky isopropyl group at the C4 position, which projects into the coordination sphere of a metal center, effectively transferring chiral information to a substrate.

This guide covers the structural origin, synthetic pathways, stereochemical integrity, and catalytic applications of this scaffold.

Part 1: Structural Fundamentals & Chirality

Origin of Chirality

The stereochemistry of the 4-isopropyl-2-oxazoline ring is strictly dictated by the starting amino alcohol, L-valinol (derived from L-valine).

  • Natural Source: L-Valine ((S)-2-amino-3-methylbutanoic acid).

  • Resulting Scaffold: (S)-2-Phenyl-4-isopropyl-2-oxazoline.

  • Configuration: The C4 chiral center retains the (S) configuration because standard synthetic routes do not break the C-N or C-C bonds at the chiral center.

Conformational Locking

The isopropyl group at C4 is not merely a bystander; it creates a "steric wall." In metal complexes, the oxazoline ring binds through the Nitrogen atom. The isopropyl group, due to steric repulsion with the substituent at C5 (usually hydrogens), adopts a conformation that points away from the ring but towards the active site of the catalyst, creating a chiral pocket.

Key Structural Parameters:

Parameter Value / Description
Chiral Center C4 (Carbon 4 of the oxazoline ring)

| Source Chirality | L-Valine


 (S)-Enantiomer |
| Steric Bulk  | Isopropyl (Valine-derived) vs. tert-Butyl (tert-Leucine-derived) |
| Coordination  | Monodentate (N-donor) or Bidentate (in BOX/PHOX) |

Part 2: Synthetic Pathways & Stereochemical Integrity

The Witte-Seeliger Protocol (Zinc-Catalyzed)

The most robust industrial and laboratory method for synthesizing 2-phenyl-2-oxazolines is the Witte-Seeliger reaction , which involves the condensation of an aryl nitrile with an amino alcohol using a Lewis acid catalyst (typically ZnCl


 or Zn(OAc)

).

Mechanism & Stereocontrol:

  • Coordination: Zinc coordinates to the nitrile (benzonitrile), activating it for nucleophilic attack.

  • Attack: The amino group of L-valinol attacks the activated nitrile.

  • Cyclization: The hydroxyl group attacks the resulting imidate intermediate, closing the ring.

  • Elimination: Ammonia is eliminated to form the oxazoline.[1]

Crucially, the chiral center at C4 of the valinol is never involved in bond breaking or forming events, ensuring >99% retention of optical purity.

Visualization of Synthesis

The following diagram illustrates the reaction pathway from L-Valine to the Oxazoline scaffold.

SynthesisPath cluster_stereo Stereochemical Integrity L_Valine L-Valine (S)-Configuration L_Valinol L-Valinol (Reduction) L_Valine->L_Valinol LiAlH4 or NaBH4/I2 Intermediate Zinc-Imidate Complex L_Valinol->Intermediate + Benzonitrile + ZnCl2 (cat) Oxazoline (S)-2-Phenyl-4-isopropyl- 2-oxazoline Intermediate->Oxazoline - NH3 Cyclization Benzonitrile Benzonitrile (PhCN) Benzonitrile->Intermediate ZnCl2 ZnCl2 (Catalyst) ZnCl2->Intermediate

Caption: Synthesis of (S)-2-Phenyl-4-isopropyl-2-oxazoline via Zinc-catalyzed condensation retaining C4 chirality.

Part 3: Applications in Asymmetric Catalysis

Ligand Architecture

While the mono-oxazoline is a useful directing group, its primary value is as a module for bidentate and tridentate ligands.

  • BOX (Bis-oxazoline) Ligands: Two oxazoline rings connected by a methylene or isopropylidene bridge. Used in Cu(II) catalyzed cyclopropanations and Diels-Alder reactions.

  • PHOX (Phosphinooxazoline) Ligands: An oxazoline ring connected to a phosphine-bearing aryl group. Used in Ir-catalyzed hydrogenations.

Mechanism of Induction

In a metal complex (e.g., with Cu(II)), the Nitrogen atoms of two oxazoline units coordinate to the metal. The bulky isopropyl groups at C4 sterically block two diagonal quadrants of the coordination sphere. This forces the incoming substrate to approach from the open quadrants, leading to high enantioselectivity.

Catalysis Ligand (S,S)-BOX Ligand Complex Chiral Catalyst Complex (Steric Blocking by i-Pr) Ligand->Complex Coordination Metal Cu(II) Center Metal->Complex Substrate Prochiral Substrate (e.g., Styrene) Substrate->Complex Approach Product Enantioenriched Product Complex->Product Asymmetric Induction

Caption: Mechanism of asymmetric induction via steric blocking by the isopropyl group in a BOX-Cu(II) complex.

Part 4: Experimental Protocols

Synthesis of (S)-2-Phenyl-4-isopropyl-2-oxazoline

Note: This protocol utilizes the zinc-catalyzed condensation method (Witte & Seeliger).

Materials:

  • (S)-Valinol (L-Valinol): 10.3 g (100 mmol)

  • Benzonitrile: 10.3 g (100 mmol)

  • Zinc Chloride (ZnCl

    
    ): 0.7 g (5 mmol, anhydrous)
    
  • Chlorobenzene (Solvent): 100 mL

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Addition: Add L-valinol, benzonitrile, anhydrous ZnCl

    
    , and chlorobenzene to the flask.
    
  • Reflux: Heat the mixture to reflux (approx. 135°C) for 24–48 hours. The reaction evolves ammonia (NH

    
    ); ensure the condenser is vented to a fume hood.
    
  • Monitoring: Monitor by TLC (SiO

    
    , EtOAc/Hexane) or GC-MS until the nitrile is consumed.
    
  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove zinc salts.

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (SiO
    
    
    
    , 20% EtOAc in Hexanes).

Characterization Data (Expected):

  • Appearance: Colorless oil.

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    7.9 (d, 2H, Ar-H), 7.4 (m, 3H, Ar-H), 4.4 (m, 1H, N-CH), 4.1 (m, 2H, O-CH
    
    
    ), 1.8 (m, 1H, CH-(CH
    
    
    )
    
    
    ), 1.0 (dd, 6H, CH
    
    
    ).
  • Optical Rotation:

    
     values vary by concentration and solvent but are typically negative for the (S)-isomer (e.g., 
    
    
    
    for related PHOX derivatives; specific rotation for the mono-oxazoline should be measured against a standard).

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.

  • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society. (Seminal paper on BOX ligands).

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research.[2]

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline.[3] (Reference for physical data of the PHOX derivative).

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Phenyl-4-isopropyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenyl-4-isopropyl-2-oxazoline is a chiral molecule of significant interest, primarily utilized as a ligand in asymmetric catalysis and as a monomer for the synthesis of advanced functional polymers. The integrity and purity of this compound are paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth analysis of the factors governing the stability of 2-Phenyl-4-isopropyl-2-oxazoline. Drawing from the established chemistry of the 2-oxazoline class and safety data for structurally related compounds, this document outlines the principal degradation pathways, recommended storage and handling protocols, and methodologies for empirical stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's quality over time.

Introduction to 2-Phenyl-4-isopropyl-2-oxazoline

The 2-oxazoline ring is a five-membered heterocyclic imino ether. The specific substitutions at the 2- and 4-positions dictate the molecule's chemical properties, chirality, and utility. In 2-Phenyl-4-isopropyl-2-oxazoline, the phenyl group at the 2-position influences its electronic properties and reactivity, while the chiral center at the 4-position, bearing an isopropyl group, makes it a valuable component for stereoselective transformations.

Chemical Structure and Properties

The foundational step to understanding stability is a firm grasp of the molecule's structure.

Figure 1: Chemical Structure of 2-Phenyl-4-isopropyl-2-oxazoline.

Table 1: Physicochemical Properties (Analog-Based) Note: Data for the exact target molecule is not readily available. The following are representative properties based on similar structures like Isopropyl 2-phenyl-2-oxazoline-4-carboxylate.[1]

PropertyValueSource Context
Molecular FormulaC₁₂H₁₅NON/A
Molecular Weight189.25 g/mol N/A
AppearanceTypically a liquid or low-melting solidBased on related oxazolines[2]
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetonitrile)General chemical knowledge
Key Applications
  • Asymmetric Catalysis: Chiral oxazolines are seminal ligands in coordination chemistry, famously used in BOX (bis-oxazoline) and PyBOX (pyridine-bisoxazoline) ligands for enantioselective catalysis.

  • Polymer Science: As a monomer, it can undergo cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s, which are considered biocompatible and have applications in drug delivery and biomaterials.[3][4]

Core Principles of 2-Oxazoline Stability

The stability of 2-Phenyl-4-isopropyl-2-oxazoline is dictated by the chemical reactivity of the oxazoline ring, which is susceptible to several degradation pathways under specific conditions.

Hydrolytic Stability: The Primary Concern

The most significant vulnerability of the 2-oxazoline ring is its susceptibility to hydrolysis, particularly under acidic conditions.[5][6]

  • Mechanism: The generally accepted mechanism involves the protonation of the ring nitrogen, followed by a nucleophilic attack of water at the C2 position (the carbon double-bonded to nitrogen). This leads to ring cleavage and the formation of an N-acylethanolamine derivative.[5] For 2-Phenyl-4-isopropyl-2-oxazoline, this would yield N-(2-hydroxy-3-methylbutyl)benzamide.

  • pH Dependence:

    • Acidic Conditions (pH < 6): The rate of hydrolysis is significantly accelerated. Exposure to even mild acids, including atmospheric CO₂ in the presence of moisture, can initiate degradation. Studies on the model compound 2-isopropyl-2-oxazoline confirm it is highly unstable in acidic media.[5]

    • Neutral Conditions (pH ≈ 7.4): The compound is satisfactorily stable, though hydrolysis can still occur over extended periods, especially at elevated temperatures.[5][6]

    • Basic Conditions (pH > 8): The oxazoline ring exhibits good stability in basic media, as the lack of protonation disfavors the initiation of the hydrolytic cleavage.[5][6]

From field experience, the primary cause of sample degradation during storage is inadvertent exposure to moisture, which can create a localized acidic microenvironment. Therefore, stringent control over the atmosphere is the most critical factor for long-term preservation.

Oxazoline 2-Phenyl-4-isopropyl-2-oxazoline Protonated Protonated Intermediate Oxazoline->Protonated Protonation of Ring Nitrogen H3O H₃O⁺ (Acidic Conditions) Product N-(2-hydroxy-3-methylbutyl)benzamide (Ring-Opened Product) Protonated->Product Nucleophilic attack by H₂O at C2 position

Figure 2: Primary hydrolytic degradation pathway under acidic conditions.

Thermal Stability

The oxazoline ring itself is quite robust. Polymers derived from 2-oxazolines (PAOx) demonstrate high thermal stability, often with decomposition temperatures exceeding 250-300 °C.[7][8][9] Formulations of specific 2-oxazoline monomers have shown stability up to 165 °C, and for 2-phenyl-2-oxazoline, even above 200 °C.[10]

While the molecule is thermally stable for short-term heating (e.g., during reaction), prolonged exposure to high temperatures should be avoided as it can accelerate other degradation pathways and potentially cause evaporation or decomposition, especially if impurities are present.

Photochemical Stability

The oxazoline ring does not possess strong chromophores in the UV-Vis spectrum, suggesting a degree of photostability. Studies on certain pentose amino-oxazolines have shown them to be remarkably photostable.[11] However, the presence of the phenyl group introduces a UV-absorbing moiety. While direct photolytic cleavage is not a primary concern under standard laboratory lighting, prolonged exposure to high-intensity UV radiation should be avoided as it can induce unforeseen side reactions. It is best practice to store the compound in amber vials to protect it from light.

Chemical Compatibility
  • Strong Acids: Incompatible. Will catalyze rapid hydrolysis.

  • Strong Bases: Generally compatible. However, very harsh basic conditions could potentially lead to other reactions.

  • Strong Oxidizing Agents: The oxazoline ring is fairly stable towards common oxidizing agents.[12]

  • Strong Reducing Agents: Vigorous reducing agents (e.g., sodium in alcohol) can cause ring cleavage to yield N-alkylethanolamines.[12]

Recommended Storage and Handling Procedures

Based on the chemical principles outlined above and safety data from related compounds, the following protocols are recommended to ensure the long-term stability and integrity of 2-Phenyl-4-isopropyl-2-oxazoline.

Optimal Storage Conditions

The key objective is to rigorously exclude moisture and air. A Safety Data Sheet for a similar bis(oxazoline) compound recommends storage at -20 °C. This is a sound, conservative practice.

Table 2: Storage Condition Guidelines

ParameterRecommended ConditionRationale & Causality
Temperature -20 °C or lower Slows down all potential degradation kinetics. While stable at room temperature if perfectly dry, cold storage provides a significant margin of safety.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential long-term oxidation. This is the most critical parameter.
Container Amber glass vial with a PTFE-lined cap Amber glass protects from potential photolytic degradation. A PTFE-lined cap provides a superior seal against moisture ingress compared to standard caps.
State As supplied (neat liquid or solid) Avoid storing in solution, as solvent impurities (especially water or acidic stabilizers) can initiate degradation.
Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature completely. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Handle the compound exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Dispensing: Use clean, dry syringes or spatulas for transfer.

  • Resealing: After dispensing, flush the vial headspace with a dry inert gas (e.g., argon) before tightly resealing the cap. For added security, wrap the cap-vial interface with Parafilm.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[13]

Experimental Protocols for Stability Assessment

To ensure that a specific batch of 2-Phenyl-4-isopropyl-2-oxazoline meets the requirements for a sensitive application, or to determine its shelf-life under specific conditions, empirical testing is recommended. These protocols provide a self-validating system for quality control.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Aliquot Compound Prep_NMR Dissolve in Deuterated Buffer (pH 4, 7.4, 9) Start->Prep_NMR Prep_TGA Place small amount in TGA pan Start->Prep_TGA NMR ¹H NMR Analysis (t=0, 24h, 1 week) Prep_NMR->NMR TGA TGA Analysis (e.g., ramp 10°C/min to 400°C) Prep_TGA->TGA Data_NMR Monitor for new peaks (ring-opened species). Quantify peak integration. NMR->Data_NMR Data_TGA Determine onset of mass loss (T_d). TGA->Data_TGA

Figure 3: Experimental workflow for assessing hydrolytic and thermal stability.

Protocol for Assessing Hydrolytic Stability via ¹H NMR

This method monitors the chemical structure of the compound over time in aqueous environments of varying pH.

  • Materials:

    • 2-Phenyl-4-isopropyl-2-oxazoline sample.

    • Deuterated buffer solutions (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9) prepared in D₂O.

    • NMR tubes.

    • Internal standard (optional, e.g., dimethyl sulfone).

  • Procedure:

    • Prepare three stock solutions of the oxazoline at a known concentration (e.g., 5 mg/mL) in each of the three deuterated buffer systems.

    • If using an internal standard, add it to each solution at a known concentration.

    • Transfer each solution to a separate NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) for each sample. Record the integration of characteristic peaks for the parent compound (e.g., the methine proton at C4).

    • Store the NMR tubes at a controlled temperature (e.g., 25 °C or 37 °C).

    • Acquire subsequent ¹H NMR spectra at defined time points (e.g., 6h, 24h, 48h, 1 week).

    • Analysis: Compare the spectra over time. Look for the appearance of new signals corresponding to the ring-opened amide and a corresponding decrease in the integration of the parent compound's signals. The relative integration against the internal standard allows for quantification of the degradation rate.

Protocol for Assessing Thermal Stability via TGA

Thermogravimetric Analysis (TGA) determines the temperature at which a material undergoes mass loss due to decomposition or evaporation.

  • Materials:

    • 2-Phenyl-4-isopropyl-2-oxazoline sample.

    • TGA instrument with appropriate sample pans (e.g., aluminum or platinum).

  • Procedure:

    • Tare the TGA sample pan.

    • Place a small amount of the sample (typically 2-5 mg) into the pan.

    • Place the pan in the TGA furnace.

    • Program the instrument to heat the sample under a controlled atmosphere (typically nitrogen to prevent oxidation). A common heating rate is 10 °C/min from room temperature to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of the major mass loss event is considered the decomposition temperature (T_d), providing a quantitative measure of thermal stability.

Conclusion

While 2-Phenyl-4-isopropyl-2-oxazoline possesses a thermally robust core, its stability is critically dependent on environmental conditions, with hydrolytic degradation being the primary risk. The long-term integrity of this valuable compound is best ensured by strict adherence to anhydrous storage and handling protocols. The most effective strategy involves storage at low temperatures (-20 °C) under an inert atmosphere in tightly sealed, light-protected containers. For applications requiring the highest purity, researchers should consider empirical stability testing using standard analytical techniques like NMR and TGA to validate the quality of their specific batch. By understanding and controlling these factors, scientists can ensure the reliability and reproducibility of their experimental work.

References

  • Gohy, J.-F., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules, 22(12), 5020-5032. Available at: [Link]

  • Goon, D. J. W., et al. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proc. Indian Acad. Sci. (Chem. Sci.), 104(3), 377-382. Available at: [Link]

  • Stafforst, T., et al. (2012). Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light. Molecules, 17(11), 13383-13397. Available at: [Link]

  • Gohy, J.-F., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed. Available at: [Link]

  • Gora, R. W., et al. (2018). Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments. UCL Discovery. Available at: [Link]

  • Hoogenboom, R., et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Molecules, 20(10), 18604-18620. Available at: [Link]

  • Hahn, L., et al. (2020). UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ACS Macro Letters, 9(4), 505-510. Available at: [Link]

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. CORE. Available at: [Link]

  • Hoogenboom, R., et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. ResearchGate. Available at: [Link]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476. Available at: [Link]

  • Luxenhofer, R., et al. (2012). Poly(2-oxazoline)s as Polymer Therapeutics. Macromolecular Rapid Communications, 33(19), 1613-1631. Available at: [Link]

  • Keta, A., et al. (2019). Thermal and crystalline properties of poly(2-oxazoline)s. Polymer Chemistry, 10(38), 5196-5211. Available at: [Link]

  • Arslan, M., & Hazer, B. (2014). Synthesis and characterization of block copolymers from 2-oxazolines. Designed Monomers and Polymers, 18(2), 159-165. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (4R)-(+)-4-Isopropyl-2-oxazolidinone. Available at: [Link]

  • PubChem. (n.d.). Isopropyl 2-phenyl-2-oxazoline-4-carboxylate. Available at: [Link]

  • Istrate, D., et al. (2013). 2-Oxazoline based photo-responsive azo-polymers. Synthesis, characterization and isomerization kinetics. ResearchGate. Available at: [Link]

  • Lellig, S., et al. (2017). Poly(2-oxazoline)s - Synthesis, self-assembly and biomedical applications. European Polymer Journal, 105, 566-576. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). (+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, >=97.0% (CHN). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-2-oxazoline. Available at: [Link]

  • MilliporeSigma. (n.d.). (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline. Available at: [Link]

  • Çakal, G. Ö. (2016). Synthesis and Self Assembly of Poly(2-Isopropyl-2-Oxazoline). Middle East Technical University. Available at: [Link]

  • Kiersnowski, A., et al. (2019). Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize. Polymers, 11(12), 2056. Available at: [Link]

  • ResearchGate. (n.d.). Copolymerization of 2-isopropyl-2-oxazoline (iPrOx) with different.... Available at: [Link]

  • Google Patents. (1981). US4281137A - Purification of 2-oxazolines.
  • Theato, P., et al. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules, 55(14), 6147-6161. Available at: [Link]

  • Jordan, R., et al. (2018). Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST. Polymers, 10(12), 1332. Available at: [Link]

  • Hoogenboom, R., et al. (2024). Degradable Polymer Architectures Based on Polyphosphonate, Poly(2-oxazoline), and Poly(2-oxazine). Macromolecules. Available at: [Link]

  • Hoogenboom, R. (2011). Bioinspired Poly(2-oxazoline)s. Polymers, 3(1), 466-488. Available at: [Link]

  • Lussi, J. W., et al. (2012). Comparative Stability Studies of Poly(2-methyl-2-oxazoline) and Poly(ethylene glycol) Brush Coatings. Biointerphases, 7(1-4), 1-10. Available at: [Link]

Sources

Methodological & Application

Asymmetric Ortho-Functionalization Protocol Using 2-Phenyl-4-isopropyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for using (S)-2-Phenyl-4-isopropyl-2-oxazoline (commonly referred to as the Meyers Oxazoline) as a chiral auxiliary for Asymmetric Directed Ortho Metalation (DoM) .

While chiral oxazolines are often associated with the


-alkylation of carboxylic acids (using 2-alkyl-oxazolines), the 2-phenyl  derivative specified here is the industry standard for functionalizing the aromatic ring itself. This protocol enables the synthesis of:
  • Chiral Phthalides and Isoquinolines: Via reaction with aldehydes/ketones.

  • Atropisomeric Biaryls: Via reaction with aryl electrophiles (e.g., benzyne or aryl halides).

  • Chiral Phosphinooxazoline (PHOX) Ligands: A critical precursor step for asymmetric catalysis.

Core Mechanism: Chelation-Controlled Lithiation

The isopropyl group at the C4 position breaks the symmetry of the oxazoline ring. Upon treatment with an alkyllithium reagent, the lithium atom coordinates to the oxazoline nitrogen.[1] This coordination is sterically governed by the isopropyl group, forcing the lithium to preferentially deprotonate one of the two ortho protons on the phenyl ring. Subsequent reaction with an electrophile transfers this chiral information to the new bond.

Experimental Workflow & Logic

Reaction Pathway Diagram

The following diagram illustrates the chelation-controlled lithiation and subsequent electrophilic trapping.

MeyersAlkylation Start (S)-2-Phenyl-4-isopropyl-2-oxazoline Complex Li-Chelate Complex (Steric differentiation of ortho-protons) Start->Complex n-BuLi / TMEDA -78°C, THF Lithiated o-Lithio Species (Chiral Nucleophile) Complex->Lithiated Deprotonation Product Chiral Ortho-Substituted Product Lithiated->Product Electrophile (E+) (e.g., R-CHO, MeI) Hydrolysis Final Target (Chiral Acid/Lactone/Biaryl) Product->Hydrolysis Acidic Hydrolysis (Removal of Auxiliary)

Figure 1: Reaction pathway for the asymmetric ortho-functionalization of 2-phenyl-4-isopropyl-2-oxazoline.

Detailed Protocol: Asymmetric Ortho-Lithiation

Reagents and Equipment
  • Substrate: (S)-2-Phenyl-4-isopropyl-2-oxazoline (Purified by distillation or column chromatography).

  • Base: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi), 1.3–1.5 equiv. Titrate before use.

  • Additive:

    
    -Tetramethylethylenediamine (TMEDA), 1.5 equiv. (Crucial for breaking Li-aggregates and enhancing reactivity).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Electrophile: Aldehyde, Ketone, Alkyl Halide, or Borate.

Step-by-Step Methodology
Step 1: Preparation of the Lithiating Agent
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charge with anhydrous THF (concentration ~0.2 M relative to substrate).

  • Add TMEDA (1.5 equiv).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi or sec-BuLi (1.3–1.5 equiv) dropwise via syringe. Stir for 15 minutes to form the active complex.

Step 2: Metalation of the Oxazoline
  • Dissolve (S)-2-Phenyl-4-isopropyl-2-oxazoline (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the pre-cooled Li/TMEDA mixture at -78°C.

  • Critical Hold Time: Stir at -78°C for 1 to 2 hours .

    • Expert Insight: The solution often turns a deep red or orange color, indicating the formation of the ortho-lithiated species. Insufficient time here leads to low conversion; too high temperature leads to benzyne formation.

Step 3: Electrophile Addition
  • Dissolve the Electrophile (1.2–1.5 equiv) in anhydrous THF.

  • Add slowly to the lithiated mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2–4 hours.

    • Note: For highly reactive electrophiles (e.g., MeI), warming may not be necessary. For bulky aldehydes, warming ensures completion.

Step 4: Quench and Isolation
  • Quench with saturated aqueous NH

    
    Cl.
    
  • Extract with Et

    
    O or EtOAc (3x).
    
  • Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Hydrolysis (Auxiliary Removal)

To recover the chiral target molecule (e.g., a phthalide or substituted benzoic acid):

  • Dissolve the alkylated oxazoline in 3N HCl or H

    
    SO
    
    
    
    .
  • Reflux for 2–12 hours (monitor by TLC).

  • Alternative (Milder): Methylate the oxazoline nitrogen with MeOTf (creates an oxazolinium salt), then reduce with NaBH

    
     to an oxazolidine, followed by mild acid hydrolysis. This preserves sensitive stereocenters.
    

Performance Data & Stereoselectivity

The following table summarizes expected diastereomeric ratios (dr) based on the electrophile used, derived from Meyers' foundational work.

Electrophile ClassSpecific ExampleProduct TypeYield (%)Diastereomeric Ratio (dr)
Alkyl Halide Methyl Iodide (MeI)o-Methyl-phenyl-oxazoline90-95%N/A (Achiral on ring)*
Aldehyde Benzaldehyde3-Phenylphthalide (after hyd.)80-85%> 90:10
Aldehyde p-Anisaldehyde3-(p-Anisyl)phthalide82%92:8
Ketone CyclohexanoneSpiro-lactone75%> 95:5
Silyl Chloride TMSClo-TMS-phenyl-oxazoline95%N/A

*Note: Simple alkylation (MeI) does not create a stereocenter unless the phenyl ring is already substituted, creating an axis of chirality (atropisomerism).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by moisture in THF or "dead" n-BuLi. Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

  • Benzyne Formation: If the reaction turns black/tarry, the temperature rose above -50°C before the electrophile was added. The lithiated species can eliminate Li-H (or Li-OR) to form benzyne, which polymerizes. Maintain -78°C strictly.

  • Poor Diastereoselectivity:

    • Ensure the use of TMEDA . It coordinates lithium, tightening the transition state.

    • Switch solvent to Et

      
      O. Sometimes Et
      
      
      
      O provides higher dr than THF due to tighter ion pairing.
Mechanistic Diagram: Transition State

The high stereoselectivity arises from the lithium coordinating to the oxazoline nitrogen. The isopropyl group blocks the "top" face, forcing the electrophile to attack from the bottom (or vice versa depending on the specific rotamer).

TransitionState Substrate Oxazoline-Li Complex FaceBlock Isopropyl Steric Shielding Substrate->FaceBlock Determines geometry Attack Electrophile Attack (Open Face) FaceBlock->Attack Directs E+ trajectory

Figure 2: Simplified logic of steric induction.

References

  • Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition , 15(5), 270-281. Link

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present). Tetrahedron , 50(8), 2297-2360. Link

  • Reuman, M., & Meyers, A. I. (1985). The Synthetic Utility of Oxazolines in Aromatic Substitution. Tetrahedron , 41(5), 837-860. Link

  • Peer, M., de Jong, J. C., Kiefer, M., Langer, T., Rieck, H., Schell, H., ... & Helmchen, G. (1996). Preparation of Chiral Phosphinooxazolines (PHOX Ligands). Tetrahedron , 52(21), 7547-7583. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Phenyl-4-isopropyl-2-oxazoline Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-4-isopropyl-2-oxazoline mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful chiral auxiliary for asymmetric synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction yields and achieve high stereoselectivity.

The 2-oxazoline moiety serves as a robust protecting group for carboxylic acids and a highly effective chiral auxiliary for asymmetric carbon-carbon bond formation, a methodology pioneered by A.I. Meyers.[1][2] Success in these reactions hinges on meticulous control over reaction parameters. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the key stages of the process.

Part 1: Reagent & Starting Material Integrity

The quality of your starting materials is the foundation of a successful reaction. Impurities, especially water, can drastically reduce yields by reacting with the highly sensitive organometallic intermediates.

Q1: I'm seeing inconsistent results and low yields, even before adding my electrophile. Could my starting materials be the problem?

A1: Absolutely. The primary culprit in the metalation step is residual water or other protic impurities in your reagents and solvents. Organolithium bases are extremely sensitive to moisture.

  • Solvent Purity: Tetrahydrofuran (THF), the most common solvent, must be rigorously dried. While commercial anhydrous THF is available, it's best practice to dry it fresh over a suitable agent like sodium/benzophenone ketyl until the characteristic deep blue or purple color persists.

  • Oxazoline Purity: The 2-Phenyl-4-isopropyl-2-oxazoline starting material can absorb water from the atmosphere.[3] It should be stored under an inert atmosphere and, if necessary, distilled from a drying agent like calcium hydride (CaH2) prior to use.[4]

  • Substrate Purity: Ensure your substrate (the carboxylic acid derivative used to form the oxazoline) is pure and dry before synthesizing the auxiliary.

Q2: How do I properly prepare my organolithium reagent? My yields suggest incomplete deprotonation.

A2: The concentration of commercial organolithium reagents can decrease over time due to gradual degradation. It is critical to titrate your organolithium solution (e.g., n-BuLi, LDA) before use to determine its exact molarity. A common and reliable method is the titration with a known concentration of diphenylacetic acid in dry THF. Inaccurate concentration leads to sub-stoichiometric amounts of base, resulting in incomplete deprotonation of the oxazoline's α-proton and, consequently, low yields.

Part 2: The Metalation & Alkylation Steps

This two-step, one-pot sequence is the core of the asymmetric synthesis. Low yields are most often traced back to issues in one of these stages.

Q3: My deprotonation (lithiation) step seems to be failing. What are the critical parameters?

A3: Successful deprotonation relies on three key factors: temperature, reagent stoichiometry, and solvent choice.

  • Temperature Control: Deprotonation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions. At higher temperatures, organolithium reagents can react with the solvent (THF) or decompose.

  • Stoichiometry: A slight excess of the organolithium base (typically 1.05 to 1.1 equivalents) is recommended to ensure complete deprotonation of the oxazoline.

  • Chelation: The lithium cation chelates to both the nitrogen of the oxazoline ring and the oxygen of the resulting lithiated species. This rigid, chelated intermediate is key to directing the subsequent alkylation from the less sterically hindered face, ensuring high diastereoselectivity.[2][5]

Experimental Protocol 1: Metalation of 2-Phenyl-4-isopropyl-2-oxazoline

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve 2-Phenyl-4-isopropyl-2-oxazoline (1.0 eq) in freshly distilled, anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated n-butyllithium (n-BuLi) solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting bright yellow to orange solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.

Q4: I'm getting a mixture of products and low yield after adding my alkyl halide. What's going wrong during the alkylation?

A4: This suggests either an issue with the electrophile or suboptimal reaction conditions.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are ideal. Less reactive electrophiles, such as secondary alkyl halides, may require longer reaction times or a switch to a more reactive organometallic species.

  • Temperature: The alkylation should be initiated at -78 °C. After adding the electrophile, the reaction is often allowed to warm slowly to room temperature over several hours. Warming the reaction too quickly can lead to side reactions and reduced diastereoselectivity.

  • Steric Hindrance: The bulky isopropyl group on the chiral auxiliary effectively blocks one face of the molecule. The incoming electrophile adds to the opposite, less hindered face of the chelated intermediate, leading to high asymmetric induction.[5] However, excessively bulky electrophiles can lead to lower yields due to steric clash.[6]

Diagram 1: Asymmetric Alkylation Workflow This diagram illustrates the key steps from the chiral oxazoline to the final alkylated product.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation reagents Dry Solvents & Reagents oxazoline 2-Phenyl-4-isopropyl-2-oxazoline deprotonation Deprotonation (n-BuLi, THF, -78°C) oxazoline->deprotonation 1.0 eq lithiated Lithiated Intermediate (Chelated) deprotonation->lithiated Forms Chelate alkylation Alkylation (R-X, -78°C to RT) quench Aqueous Quench (e.g., sat. NH4Cl) alkylation->quench lithiated->alkylation Add Electrophile (R-X) extraction Solvent Extraction quench->extraction purification Chromatography extraction->purification product α-Alkylated Oxazoline purification->product

Caption: Workflow for the asymmetric alkylation of a chiral oxazoline.

Part 3: Deprotection & Final Product Isolation

The final step involves hydrolyzing the oxazoline ring to reveal the chiral carboxylic acid. Incomplete hydrolysis or difficult purification can significantly impact the final isolated yield.

Q5: My hydrolysis step is slow and gives a poor yield of the carboxylic acid. How can I improve it?

A5: The oxazoline ring is stable to mild acid and base but can be cleaved under more forcing conditions.[1][7]

  • Acid Hydrolysis: The most common method is hydrolysis with aqueous acid (e.g., 2-4 M HCl or H₂SO₄) at reflux. The reaction time can vary from a few hours to overnight. Monitoring the reaction by TLC is crucial to determine completion.

  • Alkaline Hydrolysis: While less common for this specific auxiliary, alkaline hydrolysis is also possible, typically involving the methiodide salt of the oxazoline.[7]

  • Work-up: After hydrolysis, the chiral amino alcohol auxiliary (e.g., (S)-valinol) can often be recovered from the aqueous layer by basifying and extracting, improving the overall cost-effectiveness of the synthesis. The desired carboxylic acid product is then isolated from the organic layer.

Experimental Protocol 2: Acidic Hydrolysis of an α-Alkylated Oxazoline

  • Dissolve the purified α-alkylated oxazoline (1.0 eq) in a suitable solvent mixture, such as ethanol or THF.

  • Add an aqueous solution of hydrochloric acid (3 M, ~10-20 eq).

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the carboxylic acid product.

  • To recover the auxiliary, basify the aqueous layer with NaOH to pH > 12 and extract with dichloromethane.

Part 4: Frequently Asked Questions (FAQs)

Q6: I see a significant amount of starting material recovered after the reaction. What is the most likely cause?

A6: This almost always points to inefficient deprotonation. Review the following:

  • Reagent Molarity: Have you recently titrated your n-BuLi or LDA?[8]

  • Water Contamination: Are your solvent and glassware completely anhydrous?[3][9]

  • Temperature: Was the deprotonation carried out at a sufficiently low temperature (-78 °C)?

Q7: My diastereoselectivity (d.e.) is lower than expected. Why?

A7: Low diastereoselectivity can result from a poorly formed or unstable chelated intermediate.

  • Temperature Fluctuation: Allowing the lithiated intermediate to warm up before or during the addition of the electrophile can disrupt the rigid chelate, leading to a loss of facial selectivity.

  • Solvent Effects: While THF is standard, other coordinating solvents or additives can influence the nature of the lithium chelate. Stick to well-established protocols.

  • Premature Quenching: If the reaction is quenched before the alkylation is complete, the ratio of products can be affected.

Table 1: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion / High SM Recovery 1. Inactive/untitrated organolithium base. 2. Moisture in solvent or on glassware. 3. Deprotonation temperature too high.1. Titrate the organolithium reagent before use. 2. Use freshly distilled anhydrous solvents; flame-dry glassware. 3. Maintain reaction at -78 °C during deprotonation.
Low Diastereoselectivity (d.e.) 1. Temperature not maintained at -78 °C before/during alkylation. 2. Reaction warmed too quickly.1. Ensure stable cooling with a dry ice/acetone bath. 2. Allow the reaction to warm slowly and naturally to room temperature.
Complex Product Mixture 1. Reactive electrophile decomposing. 2. Side reactions with the solvent (e.g., THF deprotonation). 3. Impure starting materials.1. Use high-purity, freshly opened or distilled electrophiles. 2. Keep deprotonation temperature at -78 °C. 3. Purify oxazoline and electrophile before reaction.
Poor Yield after Hydrolysis 1. Incomplete hydrolysis reaction. 2. Product loss during work-up/extraction.1. Increase reflux time or acid concentration; monitor by TLC. 2. Perform multiple extractions to ensure full product recovery.

Diagram 2: Troubleshooting Flowchart for Low Yield This flowchart provides a logical path for diagnosing the cause of low reaction yields.

G cluster_deprotonation Deprotonation Failure cluster_alkylation Alkylation/Work-up Failure start Low Yield Observed check_sm Is Starting Material Recovered? start->check_sm titrate Titrate Organolithium Reagent check_sm->titrate Yes check_elec Check Electrophile Purity & Reactivity check_sm->check_elec No dry Ensure Anhydrous Conditions titrate->dry temp_deprot Verify -78°C for Deprotonation dry->temp_deprot check_hydro Verify Complete Hydrolysis (TLC) check_elec->check_hydro check_workup Optimize Extraction Procedure check_hydro->check_workup

Caption: A step-by-step guide to diagnosing low yields.

References

  • US4281137A - Purification of 2-oxazolines.
  • US3326929A - Process for the purification of delta2-oxazolines.
  • 2-Ethyl-2-oxazoline - Wikipedia. [Link]

  • Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry. [Link]

  • Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society. [Link]

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega. [Link]

  • Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. PMC. [Link]

  • Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules. [Link]

  • Synthesis of 2-phenyl-2-oxazoline. PrepChem.com. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Semantic Scholar. [Link]

  • Synthesis of Poly (2-Oxazoline)-Derived Nanocarriers with Advanced Therapeutic Applications. The University of Lahore - Journals. [Link]

  • Meyers oxazoline method. ResearchGate. [Link]

  • 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Syntheses via 2-oxazolines. II. Versatile synthesis of aliphatic carboxylic acids and esters. Mono-and dialkylation of acids masked by a simple protecting group. Journal of the American Chemical Society. [Link]

  • SYNTHESIS AND SELF ASSEMBLY OF POLY(2-ISOPROPYL-2- OXAZOLINE). Middle East Technical University. [Link]

  • Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. ResearchGate. [Link]

  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules. [Link]

  • Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions. The Journal of Organic Chemistry. [Link]

Sources

Challenges in the removal of 2-Phenyl-4-isopropyl-2-oxazoline auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the removal of 2-Phenyl-4-isopropyl-2-oxazoline auxiliary Role: Senior Application Scientist (Chiral Chemistry Division) Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

You are likely employing the 2-Phenyl-4-isopropyl-2-oxazoline framework as a chiral auxiliary (Meyers' Oxazoline) to facilitate asymmetric alkylations, conjugate additions, or ortho-lithiation strategies. While this auxiliary offers exceptional diastereoselectivity and stability towards organometallics (R-Li, Grignards), that same stability renders its removal—specifically the hydrolysis of the oxazoline ring back to a carboxylic acid or aldehyde—notoriously difficult.

The conjugation between the phenyl ring and the oxazoline C=N bond significantly increases the activation energy required for hydrolysis compared to aliphatic oxazolines. Standard acidic hydrolysis often fails or requires conditions harsh enough to decompose sensitive substrates.

This guide details the Two-Tier Cleavage Strategy :

  • Direct Acidic Hydrolysis (For robust substrates).

  • N-Activation / Quarternization (The "Meyers Protocol" for sensitive substrates).

Module 1: Diagnostic & Decision Matrix

Before initiating cleavage, determine the stability of your substrate (the molecule attached to the C2 position). Use the workflow below to select the correct protocol.

CleavageDecision cluster_legend Key Start Substrate Analysis: 2-Phenyl-4-isopropyl-2-oxazoline AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive DirectAcid Protocol A: Direct Acid Hydrolysis (3N-6N HCl / H2SO4) AcidSensitive->DirectAcid No (Robust) Activation Protocol B: N-Alkylation Activation (MeOTf / MeI) AcidSensitive->Activation Yes (Sensitive) Target Target Functional Group? Reductive Target: Aldehyde/Alcohol Target->Reductive NaBH4 Reduction Hydrolytic Target: Carboxylic Acid/Ester Target->Hydrolytic Mild NaOH Hydrolysis DirectAcid->Hydrolytic Reflux Activation->Target High Risk High Risk Recommended Recommended

Figure 1: Decision matrix for selecting the appropriate cleavage methodology based on substrate stability and desired end-product.

Module 2: Protocol A - Direct Acidic Hydrolysis

Best for: Simple aromatic substrates with no acid-labile protecting groups (e.g., acetals, silyl ethers).

The Challenge

The 2-phenyl substituent stabilizes the oxazoline ring via conjugation. Simple 1N HCl at room temperature is insufficient. You must force the equilibrium.

Standard Operating Procedure (SOP)
  • Solvent System: Dissolve the oxazoline in 3N to 6N HCl (or 3M H₂SO₄). If solubility is poor, add Ethanol (EtOH) or Dioxane as a co-solvent (1:1 ratio).

  • Thermal Drive: Heat to reflux (typically 80–100°C) for 12–24 hours.

  • Workup:

    • Cool to 0°C.

    • Basify carefully to pH 9-10 (to liberate the amino alcohol auxiliary).

    • Extract the neutral organic layer (contains the amino-ester intermediate if incomplete).

    • Acidify the aqueous layer to pH 2 and extract (yields the carboxylic acid).

Troubleshooting Table: Acid Hydrolysis
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Conjugation stability; Temperature too low.Switch to sulfuric acid (H₂SO₄) in dioxane and increase temp to 110°C.
Product is an Amide Partial hydrolysis (Ring opening only).The reaction stopped at the N-(2-hydroxyalkyl)amide stage. Resubmit the amide to 6N HCl reflux for another 12h.
Substrate Decomposition Acid concentration too high.STOP. Switch immediately to Protocol B (N-Activation).
Racemization of Product Harsh reflux conditions affecting alpha-center.Switch to Protocol B. The N-methyl salt hydrolyzes under basic or mild conditions, preserving stereocenters.

Module 3: Protocol B - N-Activation (The Meyers Protocol)

Best for: Sensitive substrates, high-value targets, and preventing racemization. This is the industry standard for 2-phenyl variants [1].

The Mechanism

By alkylating the oxazoline nitrogen, you create an oxazolinium salt . This breaks the resonance stabilization and introduces a positive charge, making the C2 position highly electrophilic and susceptible to mild nucleophiles (hydroxide or hydride) at room temperature.

Step-by-Step Methodology
Step 1: N-Methylation (Quarternization)
  • Reagents: Dissolve oxazoline in anhydrous CH₂Cl₂ or Nitromethane.

  • Electrophile: Add 1.1 - 1.5 equivalents of Methyl Triflate (MeOTf) .

    • Note: Methyl Iodide (MeI) can be used but is slower and requires reflux. MeOTf works at 0°C to RT.

  • Observation: Stir for 1–3 hours. The product often precipitates as the oxazolinium triflate salt.

  • Isolation: Evaporate solvent or filter the salt. (Proceed immediately; salts are hygroscopic).

Step 2: Cleavage (Choose Path)

Path A: To Carboxylic Acid (Hydrolysis)

  • Dissolve the oxazolinium salt in THF/Water (1:1).

  • Add 2N NaOH (mild base). Stir at RT for 2–4 hours.

  • The ring opens to the amino-ester, which rapidly hydrolyzes to the acid.

Path B: To Aldehyde (Reduction) [2]

  • Dissolve the oxazolinium salt in Ethanol at 0°C.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq).

  • Stir for 1 hour. This yields the oxazolidine.[1][2][3]

  • Hydrolyze the oxazolidine with dilute acid (e.g., 5% oxalic acid) to release the aldehyde and recover the N-methyl amino alcohol.

ActivationPath Oxazoline 2-Phenyl Oxazoline Salt N-Methyl Oxazolinium Salt Oxazoline->Salt + MeOTf (Activation) Oxazolidine Oxazolidine Intermediate Salt->Oxazolidine + NaBH4 (Reduction) Acid Product: Carboxylic Acid Salt->Acid + NaOH (Saponification) Aldehyde Product: Aldehyde Oxazolidine->Aldehyde + H3O+ (Hydrolysis)

Figure 2: The Meyers Activation Pathway converting the stable oxazoline into a reactive salt.

Frequently Asked Questions (FAQ)

Q1: I used Methyl Iodide (MeI) for activation, but the reaction is incomplete after 24 hours. Why? A: The iodide anion is nucleophilic and can cause equilibrium issues or reversibility in some solvents. Furthermore, MeI is less electrophilic than Methyl Triflate (MeOTf).

  • Fix: Switch to MeOTf (handle with care, it is a powerful alkylating agent) or reflux MeI in Nitromethane to force the reaction.

Q2: Can I recover the chiral auxiliary (valinol)? A: Yes.

  • From Acid Hydrolysis: The auxiliary ends up as the amino alcohol salt in the aqueous layer. Basify and extract to recover.[3]

  • From N-Activation: You will recover N-methyl valinol . This cannot be directly reused to make the same oxazoline (which requires valinol), but it can be demethylated or used for other ligand syntheses.

Q3: During acid hydrolysis, my product racemized. I thought the 2-phenyl group prevented this? A: While the phenyl ring itself is achiral, if you performed an alkylation ortho to the oxazoline or on a benzylic position, harsh acidic reflux can cause enolization-mediated racemization.

  • Fix: Use Protocol B (N-Activation) followed by NaBH₄ reduction. This proceeds under neutral-to-basic conditions, avoiding the acid-catalyzed enolization pathway completely [3].

Q4: I see a spot on TLC that corresponds to an amide, not my acid. A: This is the N-(2-hydroxyalkyl)amide. It forms when the C-O bond of the oxazoline breaks, but the C-N bond remains intact.

  • Fix: This is an intermediate. You need more vigorous conditions (higher temp/stronger acid) to cleave the amide bond OR use the N-activation method which destabilizes the C-N bond specifically.

References

  • Meyers, A. I. , & Mihelich, E. D. (1976).[3] The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition in English, 15(5), 270–281.

  • Gant, T. G. , & Meyers, A. I. (1994).[3] The Chemistry of 2-Oxazolines (1985–Present).[4] Tetrahedron, 50(8), 2297–2360.

  • Greene, T. W. , & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Protection for Carboxylic Acids).

Sources

Effect of reaction conditions on the performance of 2-Phenyl-4-isopropyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenyl-4-isopropyl-2-oxazoline

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Phenyl-4-isopropyl-2-oxazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the challenges of working with this chiral ligand.

Disclaimer: Specific literature on 2-Phenyl-4-isopropyl-2-oxazoline is limited. The guidance provided here is based on established principles of oxazoline chemistry and may require adaptation for your specific experimental setup.

Troubleshooting Guide: Optimizing Synthesis and Application

This section addresses common issues encountered during the synthesis and use of 2-Phenyl-4-isopropyl-2-oxazoline, with a focus on how reaction conditions can be manipulated to achieve desired outcomes. The most common synthetic route involves the cyclization of L-valinol with a benzoyl derivative.

Issue 1: Low Yield of 2-Phenyl-4-isopropyl-2-oxazoline

A common challenge in the synthesis of 2-oxazolines is achieving a high yield. This can often be traced back to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Dehydration/Cyclization: The final step in many oxazoline syntheses is a dehydration reaction to form the ring. If this step is incomplete, the yield will be low.

    • Solution: Ensure your dehydrating agent is active and used in the correct stoichiometric amount. If using azeotropic distillation, ensure the solvent forms an azeotrope with water at a suitable temperature.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.

    • Solution: If the reaction is slow, consider a modest increase in temperature. However, be aware that excessively high temperatures can lead to side product formation. A temperature screening is often beneficial.

  • Catalyst Inefficiency: If using a catalyst, its activity may be compromised.

    • Solution: Ensure the catalyst is pure and, if necessary, activated prior to use. Consider screening alternative catalysts if yields remain low.

Issue 2: Formation of Side Products

The presence of impurities can complicate purification and affect the performance of the final product.

Potential Causes and Solutions:

  • Amide Formation: Incomplete cyclization can result in the formation of an amide intermediate.

    • Solution: Increase the reaction time or temperature to promote cyclization. Ensure the complete removal of water, as its presence can hinder the final ring-closing step.

  • Epimerization: If the reaction conditions are too harsh, epimerization at the chiral center (C4) can occur, leading to a loss of enantiomeric purity.

    • Solution: Use milder reaction conditions, such as lower temperatures and less aggressive catalysts. Monitor the enantiomeric excess (ee) of your product throughout the optimization process.

Table 1: Effect of Reaction Conditions on Synthesis
ParameterEffect on YieldEffect on PurityRecommendations
Temperature Higher temperatures can increase reaction rate and yield.Excessively high temperatures can lead to side product formation and epimerization.Optimize in the range of 80-120°C, depending on the solvent and catalyst.
Catalyst A suitable catalyst can significantly increase the reaction rate.The wrong catalyst can lead to side reactions.Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids are commonly used. Screen for optimal performance.
Solvent The solvent can affect solubility and reaction kinetics.The choice of solvent can influence the product distribution.Toluene or xylene are often used for azeotropic water removal. Acetonitrile is another common choice.
Reaction Time Longer reaction times can lead to higher conversion.Extended reaction times at high temperatures can promote decomposition or side reactions.Monitor the reaction by TLC or GC to determine the optimal reaction time.
Experimental Workflow: Optimizing Reaction Conditions

The following diagram outlines a systematic approach to optimizing the synthesis of 2-Phenyl-4-isopropyl-2-oxazoline.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up and Validation A Select Initial Conditions (Solvent, Catalyst, Temp) B Run Small-Scale Reactions A->B C Analyze by TLC/GC (Conversion, Purity) B->C D Identify Key Parameters (e.g., Temperature) C->D Proceed if initial conversion >20% E Vary One Parameter at a Time D->E F Analyze Yield and Purity E->F G Optimized Conditions F->G Select best performing conditions H Perform Scale-Up Reaction G->H I Full Characterization (NMR, MS, ee) H->I

Caption: A three-phase workflow for the systematic optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the synthesis of 2-Phenyl-4-isopropyl-2-oxazoline from L-valinol and benzonitrile?

While optimal conditions should be determined experimentally, a common starting point for the synthesis of similar 2-oxazolines is the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a solvent like chlorobenzene or xylene at reflux temperature. The reaction progress should be monitored for the disappearance of starting materials.

Q2: How can I purify 2-Phenyl-4-isopropyl-2-oxazoline?

Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective for separating the oxazoline product from unreacted starting materials and nonpolar side products. The polarity of the eluent system may need to be adjusted based on TLC analysis.

Q3: How does the stereochemistry of the starting L-valinol affect the final product?

The synthesis of 2-oxazolines from amino alcohols is generally stereospecific, meaning the stereochemistry of the starting material is retained in the product. Using L-valinol (the (S)-enantiomer) will yield (S)-2-phenyl-4-isopropyl-2-oxazoline. It is crucial to use enantiomerically pure starting material to obtain an enantiomerically pure product.

Q4: What are the primary applications of chiral oxazolines like this one, and how do impurities affect their performance?

Chiral oxazolines are widely used as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that favors the formation of one enantiomer of a product over the other. The enantiomeric purity of the oxazoline ligand is critical; even small amounts of the opposite enantiomer can significantly decrease the enantioselectivity of the catalytic reaction. Chemical impurities can also poison the catalyst or lead to the formation of unwanted side products.

Logical Relationship: Impact of Purity on Catalytic Performance

The following diagram illustrates how the purity of the oxazoline ligand directly impacts the outcome of an asymmetric catalytic reaction.

G A High Purity (>99% ee) 2-Phenyl-4-isopropyl-2-oxazoline B Formation of Chiral Catalyst (High Enantiopurity) A->B C Asymmetric Reaction B->C D High Enantiomeric Excess of Product (>95% ee) C->D G Reduced Enantiomeric Excess of Product C->G E Low Purity (<95% ee) 2-Phenyl-4-isopropyl-2-oxazoline F Formation of Mixed Chiral Catalysts E->F F->C

Caption: The relationship between ligand purity and the enantioselectivity of the catalytic reaction.

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Reuman, M., & Meyers, A. I. (1985). The synthetic utility of 2-oxazolines. Tetrahedron, 41(5), 837-860. [Link]

  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202. [Link]

Validation & Comparative

Literature Review: Applications of 2-Phenyl-4-isopropyl-2-oxazoline (Chiral Auxiliary & Ligand)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Phenyl-4-isopropyl-2-oxazoline is a prominent chiral heterocyclic compound derived from the condensation of L-valinol (or D-valinol) with benzonitrile or benzoic acid derivatives. Unlike its 2-alkyl-2-oxazoline counterparts, which are widely used as monomers for high-performance polymers, this compound serves primarily as a chiral auxiliary and a ligand precursor in asymmetric synthesis.

Its utility is defined by two structural features:

  • The Chiral Center (C4-Isopropyl): Derived from the amino acid valine, this group exerts steric influence, inducing stereoselectivity in metal-mediated reactions.

  • The Phenyl Ring (C2-Position): This group is activated by the oxazoline ring for Directed Ortho-Metalation (DoM) , a gateway to synthesizing sophisticated P,N-ligands (PHOX) and chiral biphenyls.

Key Distinction: Research confirms that this compound does not undergo Cationic Ring-Opening Polymerization (CROP) due to steric hindrance, a critical "negative result" that distinguishes it from thermoresponsive monomers like 2-isopropyl-2-oxazoline (PiPrOx).

Primary Application: Precursor for PHOX Ligands (Directed Ortho-Metalation)

The most high-impact application of 2-phenyl-4-isopropyl-2-oxazoline is its role as the starting material for Phosphinooxazolines (PHOX) . These P,N-bidentate ligands are industrial standards for asymmetric hydrogenation (e.g., Ir-PHOX complexes).

Mechanism: The Chelate-Directed Lithiation

The oxazoline nitrogen possesses a lone pair that coordinates strongly with alkyllithium reagents (e.g., n-BuLi). This coordination brings the base into proximity with the ortho-proton of the phenyl ring, facilitating selective deprotonation.

Experimental Workflow (PHOX Synthesis):

  • Coordination: n-BuLi coordinates to the oxazoline nitrogen.

  • Deprotonation: The complex removes the ortho-proton, forming a stable lithio-species.

  • Electrophilic Quench: Chlorodiphenylphosphine (

    
    ) is added. The lithium is replaced by the phosphine group, creating the bidentate PHOX ligand.
    
Comparative Performance: Isopropyl vs. tert-Butyl

In PHOX ligand design, the substituent at the C4 position determines the "chiral pocket" size.

Feature4-Isopropyl Variant (Valinol-derived)4-tert-Butyl Variant (Tert-leucinol-derived)
Steric Bulk ModerateHigh
Enantioselectivity (ee) Good (85-95% typical)Excellent (>98% typical)
Cost of Precursor Low (L-Valine is abundant)High (L-tert-Leucine is expensive)
Yield (Lithiation) High (>90%)High (>90%)

Expert Insight: While the tert-butyl variant often yields slightly higher enantiomeric excess (ee) in catalytic applications due to greater steric occlusion, the 4-isopropyl variant is the preferred "workhorse" for initial screenings and large-scale applications due to the significantly lower cost of valinol compared to tert-leucinol.

Visualization: Synthesis of PHOX Ligand via Ortho-Lithiation

PHOX_Synthesis Start 2-Phenyl-4-isopropyl-2-oxazoline (Precursor) Intermediate Ortho-Lithiated Species (Directed Metalation) Start->Intermediate Coordination & Deprotonation (-78°C) Lithium n-BuLi / TMEDA (Deprotonating Agent) Lithium->Intermediate Product PHOX Ligand (P,N-Bidentate) Intermediate->Product Electrophilic Substitution Quench Ph2PCl (Electrophile) Quench->Product

Caption: Pathway for converting the monodentate oxazoline into a bidentate PHOX ligand via Directed Ortho-Metalation.

Secondary Application: Meyers' Chiral Auxiliary

Historically, this compound serves as a Meyers' Auxiliary for the asymmetric synthesis of alkylated benzenes or biphenyls.

  • Function: The oxazoline activates the phenyl ring for nucleophilic aromatic substitution (

    
    ) or directs lithiation followed by alkylation.
    
  • Chirality Transfer: The 4-isopropyl group forces incoming electrophiles to approach from the least hindered face, establishing chirality on the phenyl ring or a newly formed bond.

  • Limitation: Removal of the oxazoline auxiliary (hydrolysis) requires harsh acidic conditions, which can sometimes damage sensitive substrates. This has led to a decline in its use as a removable auxiliary in favor of catalytic methods (where it serves as a ligand).

The "Negative" Application: Cationic Ring-Opening Polymerization (CROP)

For researchers in polymer chemistry, it is vital to note that 2-phenyl-4-isopropyl-2-oxazoline is NOT a viable monomer for Cationic Ring-Opening Polymerization (CROP).

Comparative Polymerizability Data

The inability to polymerize is due to the steric hindrance of the isopropyl group at the C4 position, which blocks the nucleophilic attack required for chain propagation.

MonomerC2 SubstituentC4 SubstituentPolymerizable?Application
2-Ethyl-2-oxazoline EthylHYES Biocompatible Polymers (PEtOx)
2-Isopropyl-2-oxazoline IsopropylHYES Thermoresponsive Polymers (PiPrOx)
2-Phenyl-2-oxazoline PhenylHYES High Tg Polymers (PPhOx)
2-Phenyl-4-isopropyl-2-oxazoline PhenylIsopropyl NO Chiral Ligand / Auxiliary

Scientific Causality: In CROP, the propagating species is an oxazolinium cation. For propagation to occur, a neutral monomer must attack the C5 position of the ring. A bulky substituent at C4 (adjacent to C5) creates a kinetic barrier so high that termination or transfer reactions dominate over propagation.

Visualization: Steric Barrier in CROP

CROP_Barrier Monomer 2-Phenyl-4-isopropyl-2-oxazoline Cation Active Oxazolinium Species Monomer->Cation Initiation Initiator Methyl Tosylate (MeOTf) Initiator->Cation Barrier STERIC BLOCKADE (C4-Isopropyl shields C5) Cation->Barrier Propagation Attempt Polymer Poly(2-oxazoline) Barrier->Polymer Fails

Caption: The C4-isopropyl group sterically hinders the nucleophilic attack necessary for chain growth, preventing polymerization.

Experimental Protocol: Synthesis & Ortho-Lithiation

Objective: Synthesis of the oxazoline followed by directed lithiation (General Protocol).

Step 1: Synthesis of (S)-2-Phenyl-4-isopropyl-2-oxazoline
  • Reagents: L-Valinol (1.0 eq), Benzonitrile (1.2 eq), Zinc Chloride (

    
    , cat.), Chlorobenzene (Solvent).
    
  • Procedure:

    • Mix L-Valinol, Benzonitrile, and catalytic

      
       in chlorobenzene.
      
    • Reflux at 130°C for 24 hours. Ammonia gas is evolved (ensure venting).

    • Cool to room temperature.[1] Wash with water to remove Zn salts.

    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

    • Yield: Typically 80-90%.

Step 2: Directed Ortho-Lithiation (Ligand Synthesis)
  • Setup: Flame-dried Schlenk flask under Argon.

  • Reagents: Oxazoline (1.0 eq), TMEDA (1.1 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Dry Ether/THF.

  • Procedure:

    • Dissolve oxazoline and TMEDA in dry ether. Cool to -78°C.

    • Add n-BuLi dropwise. The solution often turns yellow/orange (formation of lithio-species).

    • Stir at 0°C for 2 hours to ensure complete lithiation.

    • Cool back to -78°C. Add Electrophile (e.g.,

      
      ) dropwise.
      
    • Allow to warm to Room Temperature overnight.

  • Workup: Quench with saturated

    
    . Extract, dry, and recrystallize (often from ethanol).
    

References

  • Synthesis of PHOX Ligands: Peer, M., de Vries, J. G. (1996). Phosphinooxazolines as Ligands for Asymmetric Catalysis.

  • Meyers' Oxazoline Chemistry: Meyers, A. I. (1989). Asymmetric synthesis via chiral oxazolines.

  • Polymerization Constraints: Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications.

  • Ortho-Lithiation Mechanisms: Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.

  • Comparative Ligand Studies: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.

Sources

Comparative Mechanistic Validation: 2-Phenyl-4-isopropyl-2-oxazoline (Val-Ox) in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Valine-Derived Standard

2-Phenyl-4-isopropyl-2-oxazoline (often abbreviated as Val-Ox or Ph-iPr-Ox ) acts as a critical chiral module in modern asymmetric catalysis. Derived from the abundant amino acid L-Valine , this heterocycle serves as the stereodirecting unit in privileged ligand classes, most notably Bis(oxazolines) (BOX) and Phosphinooxazolines (PHOX) .

While the tert-butyl variant (derived from tert-leucine) often garners attention for maximum steric bulk, the 4-isopropyl variant offers a unique balance of stereochemical leverage, synthetic accessibility, and electronic modulation . This guide objectively compares the mechanistic performance of Val-Ox against its primary alternatives (4-tBu and 4-Ph) and provides validated protocols for its synthesis and mechanistic verification.

Mechanistic Architecture: The Quadrant Model

To understand the efficacy of 2-Phenyl-4-isopropyl-2-oxazoline, one must analyze its behavior when chelated to a transition metal (typically Cu(II), Zn(II), or Pd(II)). The "Validation" of this mechanism relies on the Quadrant Model .

The Chelation Geometry

When two Val-Ox units are linked (as in a BOX ligand) and bind to a metal, they form a rigid


-symmetric environment. The isopropyl groups at the 4-position project into specific spatial quadrants, effectively blocking them.
  • Open Quadrants: Allow substrate approach.

  • Blocked Quadrants: Sterically occluded by the isopropyl methyl groups.

This geometry forces the substrate (e.g., an alkene or enolate) to approach in a specific orientation that minimizes steric clash, leading to high enantioselectivity.

Visualization: The Cu(II)-BOX Catalytic Pocket

The following diagram illustrates the steric environment created by the Val-Ox ligand during a typical Lewis Acid catalyzed reaction (e.g., Diels-Alder or Cyclopropanation).

QuadrantModel cluster_Ligand Val-Ox Ligand Scaffold (C2-Symmetric) cluster_Quadrants Steric Environment Metal Cu(II) Center (Square Planar) Q2 Quadrant 2 (OPEN) Metal->Q2 Substrate Approach Q3 Quadrant 3 (OPEN) Metal->Q3 Substrate Approach Oxazoline_L Left Oxazoline Ring (4-iPr) Oxazoline_L->Metal N-Coordination Q1 Quadrant 1 (BLOCKED by iPr) Oxazoline_L->Q1 Steric Projection Oxazoline_R Right Oxazoline Ring (4-iPr) Oxazoline_R->Metal N-Coordination Q4 Quadrant 4 (BLOCKED by iPr) Oxazoline_R->Q4 Steric Projection Linker Backbone Linker (Dimethyl/Phenyl) Linker->Oxazoline_L Linker->Oxazoline_R

Caption: Schematic of the C2-symmetric Cu(II)-BOX complex. The 4-isopropyl groups of Val-Ox selectively block diagonal quadrants, enforcing facial selectivity on the incoming substrate.

Comparative Performance Guide

This section compares the 4-isopropyl (Valine) derivative against the 4-tert-butyl (tert-Leucine) and 4-phenyl (Phenylglycine) derivatives.

Table 1: Ligand Substituent Comparison
Feature4-Isopropyl (Val-Ox) 4-tert-Butyl (tBu-Ox) 4-Phenyl (Ph-Ox)
Source Amino Acid L-Valine (Natural, Cheap)L-tert-Leucine (Synthetic, Expensive)L-Phenylglycine (Natural)
Steric Bulk (A-Value) Moderate (~2.2 kcal/mol)High (~5.0 kcal/mol)Moderate (Planar/Stacking)
Mechanism of Control Steric Volume (Shape)Steric Wall (Hard Block)Steric +

-

Stacking
Typical ee% (Cyclopropanation) 85 - 94%94 - 99%70 - 90%
Reaction Rate High (Less crowded TS)Moderate (Steric retardation)High
Best Use Case Large-scale synthesis; Cost-sensitive projects; Substrates requiring moderate sterics.[1][2]High-value targets requiring >98% ee; Small substrates.Reactions involving aromatic substrates (

-stacking).
Analysis of Causality
  • Why tBu often wins on ee%: The tert-butyl group is a rigid "sphere" of methyl groups. It offers no rotational freedom to move away from the substrate, creating a "hard wall" that strictly enforces the quadrant model.

  • Why iPr is a valid alternative: The isopropyl group has a methine proton and two methyls. It can rotate slightly away from extreme steric clash. While this might lower ee% by 1-5% in some cases, it often allows for higher turnover frequencies (TOF) because the transition state is less crowded. Furthermore, for specific substrates (e.g., those with their own bulky groups), the tBu ligand may be too hindered, shutting down reactivity, whereas Val-Ox remains active.

Validation Protocols

To validate that 2-Phenyl-4-isopropyl-2-oxazoline is functioning via the proposed monomeric chelation mechanism (and not as an aggregate), the following protocols are standard.

Protocol A: Synthesis of (S)-2-Phenyl-4-isopropyl-2-oxazoline

Objective: To synthesize the pure chiral module from L-valinol.

Reagents: L-Valinol, Benzonitrile (or Benzoyl Chloride), Zinc Chloride (catalyst), Chlorobenzene.

  • Condensation: In a flame-dried flask, combine L-Valinol (1.0 equiv) and Benzonitrile (1.2 equiv).

  • Catalysis: Add anhydrous ZnCl

    
     (0.05 equiv).
    
  • Reflux: Heat the mixture to reflux (approx. 130°C) in chlorobenzene for 24 hours. Ammonia gas is evolved (ensure venting).

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water to remove zinc salts.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (EtOAc/Hexane).
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the diagnostic doublet at 
      
      
      
      ~0.9-1.0 ppm (isopropyl methyls) and the triplet/multiplet at
      
      
      ~4.0-4.5 ppm (oxazoline ring protons).
    • Optical Rotation: Measure

      
       to ensure no racemization occurred (Target: 
      
      
      
      to
      
      
      in EtOH).
Protocol B: Mechanistic Validation via Non-Linear Effect (NLE)

Objective: To prove the active catalyst is a monomeric species (1:1 Metal:Ligand) and not a multimeric aggregate.

Concept: If the catalyst forms dimers (inactive or less active), using a ligand with 50% ee might not yield product with 50%




. A linear relationship between ligand ee (

) and product ee (

) indicates a monomeric active species.

Workflow:

  • Preparation: Prepare Cu(OTf)

    
     / Val-BOX complexes using ligands of varying optical purity:
    
    • 100% ee (Pure S)

    • 50% ee (mixture of S and R)

    • 20% ee[3]

    • 0% ee (Racemic)

  • Reaction: Run a standard "benchmark" reaction (e.g., cyclopropanation of styrene with ethyl diazoacetate) with each catalyst batch under identical conditions.

  • Analysis: Plot

    
     (Y-axis) vs. 
    
    
    
    (X-axis).
  • Interpretation:

    • Linear Line: The mechanism involves a single ligand on the metal (Monomeric). Mechanism Validated.

    • Hyper-positive Curve (+NLE): Heterochiral dimers (SR) are more stable but inactive (Reservoir effect).

    • Hyper-negative Curve (-NLE): Homochiral dimers (SS) are inactive.

NLE_Workflow Step1 Prepare Ligand Batches (0%, 20%, 50%, 100% ee) Step2 Complexation with Cu(OTf)2 Step1->Step2 Step3 Run Benchmark Reaction (Styrene Cyclopropanation) Step2->Step3 Step4 Measure Product ee (Chiral HPLC) Step3->Step4 Step5 Plot ee(prod) vs ee(lig) Step4->Step5

Caption: Workflow for Non-Linear Effect (NLE) studies to validate the monomeric nature of the catalytic species.

References

  • Evans, D. A., et al. (1993). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions: Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 113(2), 726-728. Link

  • Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 26(6), 339-345. Link

  • Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 336-345. Link

  • Fraile, J. M., et al. (2002). "Bis(oxazoline)–Copper Complexes: The Role of the Counterion and the Solvent in the Enantioselective Cyclopropanation." Journal of Organic Chemistry, 67(25), 8974–8980. Link

  • Desimoni, G., et al. (2006). "The Quest for the Best Chiral Ligand in the Cu(II)-Box Catalyzed Asymmetric Diels–Alder Reaction." Coordination Chemistry Reviews, 250(11-12), 1461-1470. Link

Sources

Strategic Selection of Chiral Directors: A Cost-Benefit Analysis of 2-Phenyl-4-isopropyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Valine vs. tert-Leucine Debate

In the landscape of asymmetric catalysis, the oxazoline ring is a privileged scaffold. Specifically, 2-Phenyl-4-isopropyl-2-oxazoline —derived from the commoditized amino alcohol L-Valinol —represents the "workhorse" of chiral directing groups. It stands in direct competition with its sterically bulkier analog, the tert-butyl substituted oxazoline derived from L-tert-Leucinol .

For process chemists and drug developers, the choice between these two is rarely about "which is better" in a vacuum; it is a calculation of Cost of Goods Sold (COGS) vs. Enantiomeric Excess (ee) .

This guide provides a technical cost-benefit analysis, validating when the Valine-derived isopropyl scaffold is sufficient and when the premium for the tert-butyl analog is chemically justified.

Mechanistic Grounding: Sterics and Coordination

To make an informed selection, one must understand the causality of the performance difference. These oxazolines typically function as ligands (e.g., Box , PyBox , or PHOX ) where the nitrogen atom coordinates to a metal center (Cu, Pd, Ir).

  • The Isopropyl Group (Valine-derived): Provides moderate steric bulk close to the metal center. It is flexible enough to allow substrate approach but rigid enough to induce facial selectivity (typically 85–95% ee).

  • The tert-Butyl Group (tert-Leucine-derived): Acts as a "steric wall." The quaternary carbon prevents rotation and bond distortion, often pushing selectivities to >98% ee, but at the cost of slower reaction kinetics due to steric crowding.

Diagram 1: Steric Induction Pathway

The following diagram illustrates the steric clash model that dictates enantioselectivity.

OxazolineMechanism cluster_ligand Ligand Scaffold Oxazoline Oxazoline Ring (N-Coordination) Metal Metal Center (Cu, Pd, Ir) Oxazoline->Metal Sigma Donation Substituent C4-Substituent (Chiral Director) Substituent->Oxazoline Attached at C4 TransitionState Transition State (Enantio-determining) Substituent->TransitionState Steric Clash (Selectivity Driver) Substrate Incoming Substrate (Prochiral) Metal->Substrate Coordination Substrate->TransitionState t-Leucine (tBu) t-Leucine (tBu) t-Leucine (tBu)->Substituent Maximal Bulk High Cost Valine (iPr) Valine (iPr) Valine (iPr)->Substituent Moderate Bulk Lower Cost

Caption: Mechanistic flow showing how the C4-substituent influences the transition state via steric hindrance.

Comparative Analysis: Economics & Performance

The economic disparity between the starting materials is the primary driver for this analysis.

Material Cost Analysis

The synthesis of the oxazoline requires the amino alcohol.[1] The price difference is approximately 10-20x in favor of Valinol.

Precursor MaterialSource Amino AcidBulk Cost Estimate (USD/g)*Steric Bulk (A-value)Availability
L-Valinol L-Valine$1.00 - $5.00 Moderate (2.15)Commodity Chemical
L-tert-Leucinol L-tert-Leucine$20.00 - $60.00 High (>5.0)Specialty Chemical

*Note: Prices fluctuate based on supplier and volume; ratios typically remain constant.

Performance Benchmarks

In standard benchmark reactions (e.g., Cu-catalyzed Cyclopropanation or Pd-catalyzed Allylic Substitution), the performance gap is often narrower than the cost gap.

Reaction TypeLigand ScaffoldYield (%)ee (%)Kinetic Profile
Cyclopropanation (Styrene)4-iPr-Oxazoline (Valine) 85-92%88-94% Fast (<12h)
4-tBu-Oxazoline (t-Leu)80-90%96-99% Slower (18-24h)
Allylic Alkylation 4-iPr-Oxazoline (Valine) 95%91-95% Fast
4-tBu-Oxazoline (t-Leu)93%97-99% Moderate

Key Insight: For early-phase discovery, the tert-butyl ligand is often used to "guarantee" max selectivity. However, for process scale-up , if the Valine-derived ligand achieves >90% ee, it is almost always the economically superior choice, as the remaining enantiomer can often be purged via recrystallization of the final API.

Experimental Protocol: Synthesis of 2-Phenyl-4-isopropyl-2-oxazoline

To ensure supply chain independence, researchers should be able to synthesize this directing group in-house. The following protocol is a self-validating system based on the Witte & Seeliger method [1], optimized for reliability.

Protocol Overview
  • Reaction: Condensation of Benzonitrile and L-Valinol catalyzed by Lewis Acid.

  • Scale: 50 mmol (scalable to kg).

  • Time: 24 hours.[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add Benzonitrile (5.15 g, 50 mmol) and L-Valinol (5.16 g, 50 mmol).

  • Catalyst Addition: Add anhydrous Zinc Acetate (Zn(OAc)₂, 0.46 g, 2.5 mmol, 5 mol%). Note: Cadmium salts were historically used but are toxic; Zn is the modern standard.

  • Solvent: Add Chlorobenzene (50 mL). Expert Tip: Chlorobenzene allows a higher reflux temperature (132°C) than toluene, driving the release of ammonia.

  • Reaction: Heat the mixture to reflux (oil bath at 140°C). A slow stream of nitrogen helps purge the evolved ammonia gas. Stir for 24 hours.

  • Monitoring (Self-Validation): Monitor by TLC (EtOAc/Hexane 1:4). The amino alcohol spot (baseline) should disappear, and a new UV-active spot (Rf ~0.4) should appear.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Dichloromethane (100 mL).

    • Wash with water (2 x 50 mL) to remove Zinc salts.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 110°C at 1 mmHg) or flash chromatography (Silica, Hexane/EtOAc 9:1).

  • Yield: Expect 80–90% (approx. 8.5 g) of a colorless oil.

Strategic Decision Matrix

When should you pay the premium for tert-Leucine? Use this workflow to decide.

DecisionMatrix Start Start: Ligand Selection Screen Initial Screen with Valine-derived (iPr) Ligand Start->Screen Result Check Enantioselectivity (ee) Screen->Result HighEE ee > 95% Result->HighEE Excellent MedEE ee 85-95% Result->MedEE Moderate LowEE ee < 85% Result->LowEE Poor UseValine USE VALINE (iPr) (Low Cost, High Availability) HighEE->UseValine CostCheck Can Recrystallization Purge Minor Enantiomer? MedEE->CostCheck UseTLeu USE TERT-LEUCINE (tBu) (High Cost, Max Selectivity) LowEE->UseTLeu Steric Bulk Required CostCheck->UseValine Yes (Cheap Process) CostCheck->UseTLeu No (Expensive Purification)

Caption: Workflow for selecting the optimal oxazoline substituent based on performance and downstream processing capabilities.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

  • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 115(12), 5328–5329.

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[5] Accounts of Chemical Research, 33(6), 336–345.

  • Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes. Tetrahedron Letters, 31(42), 6005-6008.

Sources

Comparative Guide: Recyclability of 2-Phenyl-4-isopropyl-2-oxazoline vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide assesses the recyclability of the 2-Phenyl-4-isopropyl-2-oxazoline auxiliary (commonly referred to as the Meyers Auxiliary ) in asymmetric synthesis, specifically comparing it against the industry-standard Evans Oxazolidinone .

Executive Summary

The 2-Phenyl-4-isopropyl-2-oxazoline auxiliary (Meyers Auxiliary) offers distinct chemoselective advantages, particularly in nucleophilic aromatic substitution and ortho-lithiation chemistries where other auxiliaries fail. However, in terms of recyclability , it lags behind the Evans Oxazolidinone standard.

  • Evans System: Recovers the intact auxiliary (ring preserved), allowing for direct reuse in a single step.

  • Meyers System: Recovers the chiral amino alcohol (L-Valinol), as the cleavage step hydrolytically opens the oxazoline ring. Reuse requires a chemical re-synthesis (cyclization) step.

This guide details the mechanistic differences, experimental protocols for recovery, and a quantitative performance comparison to assist in process selection.

Technical Profile: The Meyers Auxiliary

The subject compound, 2-Phenyl-4-isopropyl-2-oxazoline , is a chiral oxazoline derived from L-Valinol and a benzoic acid derivative. Unlike Evans auxiliaries which attach via an exocyclic imide bond, the Meyers auxiliary incorporates the substrate into the heterocyclic ring itself (C2 position).

Mechanistic Basis of Recyclability

The defining feature of the Meyers system is its stability against strong bases (RLi, RMgX), allowing for harsh alkylation conditions. However, this stability necessitates harsh acidic hydrolysis for removal, which breaks the C=N bond and opens the ring.

The Recycle Loop:

  • Cleavage: Acidic hydrolysis yields the target Chiral Acid and the Chiral Amino Alcohol salt (Valinol HCl).

  • Recovery: Basification and extraction recover the L-Valinol.

  • Regeneration: The oxazoline ring must be re-synthesized by condensing L-Valinol with the nitrile or acid substrate.

Comparative Performance Analysis

The following table contrasts the Meyers Oxazoline with the Evans Oxazolidinone (Valine-derived) and Myers Pseudoephedrine auxiliaries.

FeatureMeyers Oxazoline (2-Phenyl-4-isopropyl-)Evans Oxazolidinone (4-isopropyl-2-oxazolidinone)Myers Pseudoephedrine
Primary Application Asymmetric ortho-alkylation of aromatics; Biaryl synthesis.Asymmetric alkylation/aldol of aliphatic acids.Asymmetric alkylation of simple acids.
Recycled Entity Chiral Amino Alcohol (Ring Opened)Intact Auxiliary (Ring Closed)Intact Auxiliary (Amine)
Steps to Reuse 2 Steps (Purify Valinol

Re-synthesize Ring)
1 Step (Direct Re-acylation)1 Step (Direct Re-acylation)
Cleavage Condition Strong Acid (3-6N H₂SO₄ or HCl), Reflux.Mild Basic Peroxide (LiOH/H₂O₂) or Reductive (LiBH₄).Acidic or Basic Hydrolysis (Mild).
Recovery Yield 85–95% (as Valinol)>95% (as Oxazolidinone)>90% (as Pseudoephedrine)
Atom Economy Lower (Loss of condensation water in regen step).High (Auxiliary acts as a true catalyst of chirality).High.

Experimental Protocols for Recovery

Protocol A: Hydrolytic Cleavage & Recovery of Meyers Auxiliary (Valinol)

Use this protocol for 2-Phenyl-4-isopropyl-2-oxazoline derivatives.

Reagents: 3N Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Sodium Hydroxide (NaOH).

  • Hydrolysis: Dissolve the alkylated oxazoline (1.0 equiv) in 3N H₂SO₄ (10 mL/g). Heat to reflux for 2–4 hours. Monitor by TLC for disappearance of the oxazoline.[1][2]

    • Mechanism:[2][3][4][5] The C=N bond is hydrolyzed to the ester/acid, releasing the amino alcohol as the ammonium salt.

  • Product Extraction: Cool to room temperature. Extract the acidic solution with DCM (3 x 20 mL).

    • Phase Check: The Target Chiral Acid is in the Organic Phase . The Valinol (Auxiliary) remains in the Aqueous Phase as the sulfate salt.

  • Auxiliary Recovery:

    • Cool the aqueous phase to 0°C.

    • Basify to pH >12 using 50% NaOH solution (caution: exotherm).

    • Extract the free amino alcohol with DCM (4 x 20 mL) or CHCl₃/iPrOH (3:1).

    • Dry over Na₂SO₄ and concentrate to yield L-Valinol .

  • Validation: Check optical rotation (

    
    ) to ensure no racemization occurred during reflux.
    
Protocol B: Standard Evans Cleavage (For Comparison)

Use this protocol for 4-isopropyl-2-oxazolidinone derivatives.

Reagents: LiOH, H₂O₂, THF/Water.[6]

  • Hydrolysis: Dissolve acylated oxazolidinone in THF/H₂O (3:1) at 0°C. Add H₂O₂ (4 equiv) followed by LiOH (2 equiv). Stir for 1 hour.

  • Quench: Add Na₂SO₃ (1.5 equiv) to quench peroxides.

  • Separation: Evaporate THF. Extract the aqueous residue with DCM.

    • Phase Check: The Intact Oxazolidinone is in the Organic Phase .[4][7] The Target Acid is in the Aqueous Phase (as carboxylate).

  • Recovery: Wash organic phase with brine, dry, and concentrate. Recrystallize if necessary. The auxiliary is ready for reuse immediately.

Visualization of Recyclability Workflows

The following diagrams illustrate the efficiency gap between the two systems. The Meyers loop (left) requires a synthetic regeneration step, while the Evans loop (right) is a direct cycle.

RecyclabilityComparison cluster_Meyers Meyers Auxiliary (Oxazoline) Cycle cluster_Evans Evans Auxiliary (Oxazolidinone) Cycle M_Start Oxazoline Substrate (2-Phenyl-4-isopropyl...) M_React Reaction (Ortho-Lithiation/Alkylation) M_Start->M_React M_Cleave Acid Hydrolysis (Ring Opening) M_React->M_Cleave M_Sep Separation M_Cleave->M_Sep M_Valinol Recovered L-Valinol (Amino Alcohol) M_Sep->M_Valinol Aqueous Workup M_Regen Re-Synthesis (Condensation + Lewis Acid) M_Valinol->M_Regen Requires Reagent M_Regen->M_Start Regenerated E_Start Acylated Oxazolidinone E_React Reaction (Aldol/Alkylation) E_Start->E_React E_Cleave LiOH/H2O2 Cleavage (Ring Preserved) E_React->E_Cleave E_Sep Separation E_Cleave->E_Sep E_Recov Recovered Oxazolidinone (Intact) E_Sep->E_Recov Organic Extraction E_Recov->E_Start Direct Re-acylation

Caption: Comparison of recycle loops. Note the "Re-Synthesis" bottleneck in the Meyers cycle (Red) versus the direct reuse in the Evans cycle (Green).

Conclusion & Recommendation

While the 2-Phenyl-4-isopropyl-2-oxazoline auxiliary is chemically robust and indispensable for specific aromatic functionalizations, it is not a "recyclable auxiliary" in the same efficiency class as the Evans Oxazolidinone.

  • Choose Meyers (Oxazoline) if: You need to functionalize an aromatic ring (ortho-lithiation) or require stability against extremely strong nucleophiles (t-BuLi) that would attack the carbonyl of an oxazolidinone.

  • Choose Evans (Oxazolidinone) if: You are performing standard alpha-alkylations or aldol reactions on aliphatic chains and prioritize process efficiency, atom economy, and ease of auxiliary recovery.

References

  • Meyers, A. I., et al. "Chiral Oxazolines in Asymmetric Synthesis. General Procedures." Organic Syntheses, Coll.[8] Vol. 6, p.636 (1988).

  • Evans, D. A., et al. "Enantioselective synthesis of the 2-oxazolidinone chiral auxiliaries." Organic Syntheses, Coll.[8] Vol. 6, p.636 (1988).

  • Gawley, R. E. "Do the Terms '% ee' and '% de' Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?" Journal of Organic Chemistry, 2006, 71, 2411–2416.

  • BenchChem. "Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary: Protocols and Troubleshooting." BenchChem Technical Guides, 2025.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Phenyl-4-isopropyl-2-oxazoline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the innovative potential of molecules like 2-Phenyl-4-isopropyl-2-oxazoline is significant. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Before any handling of 2-Phenyl-4-isopropyl-2-oxazoline, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards to anticipate include:

  • Skin and Eye Irritation: Oxazoline derivatives can cause irritation upon contact.[4]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to irritation of the respiratory system.

  • Toxicity: Some complex oxazolines are classified as toxic if swallowed, inhaled, or in contact with skin.[5]

Therefore, the core objective of our PPE strategy is to create a comprehensive barrier against dermal, ocular, and respiratory exposure.

Selecting the Appropriate Barriers: Your PPE Ensemble

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific procedure, the quantities being used, and the potential for aerosol or dust generation.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious damage. The choice of protection depends on the scale of the operation.

  • Minimum Requirement: For handling small quantities (milligram scale) in a well-ventilated area, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6]

  • Recommended for Most Benchtop Procedures: Chemical splash goggles that provide a complete seal around the eyes are strongly recommended to protect against splashes and vapors.[7][8]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full face shield should be worn in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Absorption

Gloves are a critical barrier to prevent skin contact and potential systemic toxicity. The choice of material is crucial and should be based on chemical compatibility.

  • Recommended Glove Type: While specific breakthrough time data for 2-Phenyl-4-isopropyl-2-oxazoline is unavailable, nitrile gloves are a common and effective choice for incidental contact with a wide range of organic chemicals. For prolonged contact or immersion, heavier-duty gloves such as neoprene may offer better protection.[7]

  • The Double-Gloving Technique: For handling highly concentrated solutions or during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection is Key: Always inspect gloves for any signs of degradation or punctures before use.[8]

Task Glove Recommendation Rationale
Weighing and preparing solutionsSingle pair of nitrile glovesProtection against incidental contact.
Chemical synthesis/reactionDouble pair of nitrile glovesIncreased protection during active handling and transfers.
Equipment cleaningNeoprene or other heavy-duty chemical-resistant glovesProtection against prolonged contact with the chemical and cleaning solvents.
Body Protection: Shielding Your Person

A lab coat is not just for keeping your clothes clean; it is a primary barrier against splashes and spills.

  • Laboratory Coat: A 100% cotton or flame-resistant lab coat is mandatory. It should be long-sleeved and fully buttoned.

  • Chemical-Resistant Apron: For procedures involving larger quantities where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is determined by the ventilation controls in place and the physical form of the chemical.

  • Working in a Fume Hood: For handling small quantities of 2-Phenyl-4-isopropyl-2-oxazoline as a powder or in solution, all work should be conducted in a certified chemical fume hood.[5] In this scenario, with proper fume hood function, respiratory protection is typically not required.

  • Outside of a Fume Hood or with Powders: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary. A filtering facepiece respirator (such as an N95 for particulates) or a half-mask respirator with appropriate organic vapor cartridges should be used.[1][7] A full-face respirator offers the added benefit of eye protection.[8]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE; it includes the correct sequence for putting it on, taking it off, and disposing of it to prevent contamination.

Step-by-Step Donning and Doffing Protocol

The sequence of donning and doffing PPE is critical to avoid cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside the second.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, avoiding contact with the exterior.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Disposal of Contaminated PPE

All disposable PPE that has come into contact with 2-Phenyl-4-isopropyl-2-oxazoline must be treated as hazardous waste.

  • Gloves, wipes, and other disposables: Place in a designated, sealed hazardous waste container.

  • Contaminated Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste, according to your institution's policies. Do not take contaminated lab coats home.[9]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Phenyl-4-isopropyl-2-oxazoline.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle 2-Phenyl-4-isopropyl-2-oxazoline procedure Evaluate Procedure: - Scale (mg, g, kg) - Physical form (solid, liquid) - Potential for aerosol/dust generation start->procedure ventilation Is work conducted in a certified chemical fume hood? procedure->ventilation ppe_goggles Upgrade to: - Chemical splash goggles procedure->ppe_goggles  If splash risk > low ppe_double_glove Consider: - Double gloving - Face shield procedure->ppe_double_glove  If high concentration or large scale ppe_basic Standard PPE: - Safety glasses with side shields - Nitrile gloves (single pair) - Lab coat ventilation->ppe_basic Yes ppe_respirator Add Respiratory Protection: - N95 (for dusts) - Half/Full-face respirator with  organic vapor cartridges ventilation->ppe_respirator No proceed Proceed with experiment following donning/doffing and disposal protocols ppe_basic->proceed ppe_goggles->proceed ppe_respirator->ppe_basic ppe_double_glove->proceed

Caption: Decision workflow for PPE selection when handling 2-Phenyl-4-isopropyl-2-oxazoline.

By adhering to these principles and procedures, researchers can confidently and safely work with 2-Phenyl-4-isopropyl-2-oxazoline, ensuring that scientific advancement and personal safety go hand in hand.

References

  • 2-Ethyl-2-Oxazoline Safety Data Sheet. (2018). Polymer Chemistry Innovations. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • 2-Isopropyl-2-oxazoline. (n.d.). PubChem. [Link]

  • Isopropyl 2-phenyl-2-oxazoline-4-carboxylate. (n.d.). PubChem. [Link]

  • (+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, >=97.0% (CHN). (n.d.). Scientific Laboratory Supplies. [Link]

  • Synthesis and self assembly of poly(2-isopropyl-2-oxazoline). (n.d.). OpenMETU. [Link]

  • Standard Operating Procedure for Peroxide-forming Chemicals. (2011). [Link]

  • 2-Phenyl-2-oxazoline. (n.d.). PubChem. [Link]

  • Working Safely with Pyrophoric Chemicals at UAB (OHS_CS305) Course Material. (2016). University of Alabama at Birmingham. [Link]

  • CORROSIVES (Excluding Hydrofluoric and Nitric Acid) - Standard Operating Procedure (SOP). (2013). Wake Forest University. [Link]

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